Comprehensive Structural Analysis and Synthetic Applications of 2-Ethoxy-N-phenylacetamide
The following technical guide details the structural characterization, synthetic pathways, and applications of 2-ethoxy-N-phenylacetamide (CAS 149029-50-5). [1] Introduction 2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characterization, synthetic pathways, and applications of 2-ethoxy-N-phenylacetamide (CAS 149029-50-5).
[1]
Introduction
2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is an organic amide characterized by an N-phenyl substituent and an
-ethoxy group on the acetyl chain.[1] Structurally, it represents a hybrid motif combining the lipophilic, aromatic properties of aniline derivatives with the polar, hydrogen-bond accepting capacity of an ether linkage.
In drug development, this compound serves as a critical building block and structural probe . It is frequently utilized to explore Structure-Activity Relationships (SAR) in analgesic and anti-inflammatory research, acting as a positional isomer to the historical drug Phenacetin (4-ethoxyacetanilide) and a simplified analogue of local anesthetics like Lidocaine.[1] Its specific substitution pattern (
-heteroatom functionalization) alters metabolic stability and solubility profiles compared to simple alkyl acetamides.[1]
Chemical Identity and Physicochemical Properties[1][4][5][6][7][8][9]
Core Identifiers
Property
Detail
CAS Registry Number
149029-50-5
IUPAC Name
2-ethoxy-N-phenylacetamide
Synonyms
-Ethoxyacetanilide; N-Phenyl-2-ethoxyacetamide
Molecular Formula
Molecular Weight
179.22 g/mol
SMILES
CCOCC(=O)Nc1ccccc1
InChI Key
SQRTWLGWCOJOTO-UHFFFAOYSA-N
Predicted Physicochemical Profile
The following parameters are critical for assessing the compound's "drug-likeness" and behavior in biological assays.
Parameter
Value (Predicted)
Significance
LogP (Octanol/Water)
~1.6 - 1.9
Moderate lipophilicity; likely good membrane permeability.[1]
Topological Polar Surface Area (TPSA)
~38.3
Indicates high oral bioavailability potential (Rule of 5 compliant).[1]
The most robust and scalable synthesis of 2-ethoxy-N-phenylacetamide involves the Schotten-Baumann reaction or anhydrous acylation of aniline with ethoxyacetyl chloride.[1] This pathway is preferred over direct condensation with carboxylic acids due to higher yields and simplified purification.[1]
Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of chloride.[2] A base is required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted aniline.
Figure 1: Synthetic pathway for the formation of 2-ethoxy-N-phenylacetamide via nucleophilic acyl substitution.
Experimental Protocol (Standardized)
Objective: Synthesis of 2-ethoxy-N-phenylacetamide (10 mmol scale).
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve Aniline (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (15 mL).
Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm of the acylation.
Addition: Dropwise add Ethoxyacetyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes. Scientific Rationale: Slow addition prevents localized overheating and di-acylation side products.[1]
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).
Workup (Self-Validating Purification):
Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL).[1] Rationale: Removes unreacted aniline and amine base.[2]
Base Wash: Wash with saturated
(2 x 10 mL).[1] Rationale: Removes any hydrolyzed acid byproducts.
Brine Wash: Wash with saturated NaCl to remove residual water.[1]
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.
Spectroscopic Characterization
Verification of the structure relies on identifying the distinct ethoxy chain signals and the amide linkage.
2-Ethoxy-N-phenylacetamide serves as a versatile scaffold in medicinal chemistry.[1]
Pharmacophore Mapping
The molecule contains three distinct pharmacophoric features:
Aromatic Domain: Interactions with hydrophobic pockets (e.g., in voltage-gated sodium channels).[1]
Amide Linker: Provides rigid directionality and H-bonding capability.[1]
Ether Tail: Acts as a hydrogen bond acceptor and modulates metabolic clearance (preventing rapid deacetylation compared to simple acetamides).[1]
Figure 2: Pharmacophore decomposition of 2-ethoxy-N-phenylacetamide highlighting functional domains for drug interaction.[1]
Research Utility
Local Anesthetic Analogs: Used to study the effect of ether oxygen placement on the anesthetic potency of lidocaine-type drugs.[1] The oxygen atom alters the pKa of the amide nitrogen and the overall lipophilicity.
Impurity Profiling: It is a potential process impurity in the synthesis of complex ethoxy-containing APIs.[1]
Metabolic Probe: Used to assess O-dealkylation vs. amide hydrolysis rates in liver microsome stability assays.[1]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Acetamide derivatives.[1][1]
ChemicalBook. 2-Ethoxy-N-phenylacetamide Properties and Suppliers.[1]
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for Schotten-Baumann mechanism).
Distinguishing Structural Isomers: A Technical Guide to the Differentiation of 2-ethoxy-N-phenylacetamide and N-(2-ethoxyphenyl)acetamide
Introduction: The Criticality of Isomer Identification in Pharmaceutical Development In the realm of pharmaceutical sciences, the precise structural characterization of a molecule is paramount. Positional isomers, compou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Isomer Identification in Pharmaceutical Development
In the realm of pharmaceutical sciences, the precise structural characterization of a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituent groups, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The distinction between 2-ethoxy-N-phenylacetamide and its isomer, N-(2-ethoxyphenyl)acetamide, serves as a salient case study. While both possess the molecular formula C₁₀H₁₃NO₂, the placement of the ethoxy group—either on the acetyl moiety's alpha-carbon or on the phenyl ring—fundamentally alters the molecule's chemical environment and, consequently, its interactions with biological systems.
This in-depth technical guide provides a comprehensive framework for the unambiguous differentiation of these two isomers. We will delve into the foundational principles of key analytical techniques and present field-proven methodologies, empowering researchers, scientists, and drug development professionals to ensure the chemical integrity of their compounds. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to foster a deeper understanding of the analytical process.
Structural Elucidation: The Foundation of Isomer Distinction
The fundamental difference between the two isomers lies in the connectivity of the ethoxy group, as illustrated below. This seemingly subtle variation gives rise to distinct electronic and steric environments, which are the basis for their analytical differentiation.
Spectroscopic Differentiation: Probing the Molecular Fingerprint
Spectroscopic techniques provide a detailed view of the chemical environment of atoms within a molecule, offering a powerful means of distinguishing isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Isomerism
NMR spectroscopy is arguably the most definitive method for distinguishing positional isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The most telling differences in the ¹H NMR spectra of the two isomers will be observed in the chemical shifts and splitting patterns of the aromatic protons and the protons of the ethoxy and acetyl groups.
N-(2-ethoxyphenyl)acetamide: The aromatic region will exhibit a complex splitting pattern characteristic of an ortho-substituted benzene ring. The protons on the phenyl ring will be coupled to each other, resulting in a series of multiplets. The ethoxy group protons will appear as a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The acetamide methyl protons will be a singlet, and the amide proton will appear as a broad singlet. For the analogous compound N-(2-methoxyphenyl)acetamide, the aromatic protons appear at approximately 6.8-8.3 ppm, the methoxy protons at ~3.8 ppm, and the acetyl protons at ~2.2 ppm[2]. We can expect similar shifts for the ethoxy analogue.
2-ethoxy-N-phenylacetamide: The aromatic region will show a simpler pattern corresponding to a monosubstituted phenyl ring. The protons will likely appear as two multiplets, one for the ortho protons and one for the meta and para protons. The key difference will be the presence of a singlet for the methylene protons of the 2-ethoxyacetyl group, as they are adjacent to a carbonyl and an ether oxygen, and a triplet for the terminal methyl of the ethoxy group.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
Functional Group
Expected Chemical Shift (ppm) for 2-ethoxy-N-phenylacetamide
Expected Chemical Shift (ppm) for N-(2-ethoxyphenyl)acetamide (based on analogues)[2][3]
Aromatic Protons
~7.1 - 7.6 (multiplets)
~6.8 - 8.4 (complex multiplets)
Amide Proton (NH)
~8.0 (broad singlet)
~7.8 (broad singlet)
Ethoxy -OCH₂-
~4.1 (quartet)
~4.0 (quartet)
Ethoxy -CH₃
~1.3 (triplet)
~1.4 (triplet)
Acetyl -CH₂-
~4.0 (singlet)
N/A
Acetyl -CH₃
N/A
~2.2 (singlet)
¹³C NMR Spectroscopy: Counting and Characterizing Carbon Environments
¹³C NMR provides complementary information by revealing the number of unique carbon environments and their chemical nature.
N-(2-ethoxyphenyl)acetamide: Will show ten distinct carbon signals. The two carbons of the ethoxy group will be in the aliphatic region, while the eight carbons of the N-acetyl phenyl group will be in the aromatic and amide carbonyl region. The carbon of the phenyl ring bearing the ethoxy group will be shifted significantly downfield.
2-ethoxy-N-phenylacetamide: Will also exhibit ten carbon signals. The key differentiator will be the chemical shift of the carbonyl carbon and the alpha-carbon of the acetyl group, which will be influenced by the adjacent ether oxygen.
Expected ¹³C NMR Chemical Shifts (in ppm)
Carbon Environment
Expected Chemical Shift (ppm) for 2-ethoxy-N-phenylacetamide
Expected Chemical Shift (ppm) for N-(2-ethoxyphenyl)acetamide (based on analogues)[4][5]
Carbonyl (C=O)
~168
~169
Aromatic C-N
~138
~127
Aromatic C-O
N/A
~148
Other Aromatic Carbons
~120 - 129
~111 - 124
Ethoxy -OCH₂-
~67
~64
Acetyl -CH₂-
~68
N/A
Ethoxy -CH₃
~15
~15
Acetyl -CH₃
N/A
~24
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) will differ due to the different bond connectivities.
N-(2-ethoxyphenyl)acetamide: The fragmentation will likely involve cleavage of the amide bond and the ether bond. A prominent peak corresponding to the loss of ketene (CH₂=C=O) from the molecular ion is expected. The base peak is often the ion at m/z 109, corresponding to the ethoxyphenyl moiety.
2-ethoxy-N-phenylacetamide: Fragmentation will be dictated by the ethoxyacetyl group. We can anticipate a significant peak corresponding to the loss of the ethoxy group or the entire ethoxyacetyl radical.
Workflow for Isomer Differentiation by MS
Caption: Mass Spectrometry Workflow for Isomer Analysis.
IR spectroscopy probes the vibrational frequencies of functional groups. The key differences will be in the C-O stretching region.
N-(2-ethoxyphenyl)acetamide: Will show a characteristic aromatic ether C-O stretch around 1250 cm⁻¹.
2-ethoxy-N-phenylacetamide: Will exhibit an aliphatic ether C-O stretch, typically in the 1150-1085 cm⁻¹ region.
Both will show characteristic amide bands (N-H stretch around 3300 cm⁻¹, C=O stretch around 1660 cm⁻¹).
Chromatographic Separation: Exploiting Polarity and Volatility Differences
Chromatographic techniques are essential for separating the isomers before their individual characterization.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase. The two isomers are expected to have slightly different boiling points and polarities, allowing for their separation on an appropriate GC column. A non-polar or medium-polarity column would likely provide the best resolution.
Protocol for GC Separation
Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5 or equivalent).
Injector Temperature: 250 °C.
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Detector Temperature: 280 °C (for FID).
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., ethyl acetate).
The isomer with the lower boiling point is expected to elute first.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. Reversed-phase HPLC is a suitable technique for these isomers.
Protocol for HPLC Separation
Instrument: HPLC system with a UV detector.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
The more polar isomer will have a shorter retention time on a reversed-phase column.
Workflow for Chromatographic Separation
Caption: Chromatographic Separation Workflow.
Conclusion: A Multi-faceted Approach to Isomer Purity
The unambiguous differentiation of 2-ethoxy-N-phenylacetamide and N-(2-ethoxyphenyl)acetamide requires a multi-faceted analytical strategy. While chromatographic techniques such as GC and HPLC are powerful for separation, spectroscopic methods, particularly ¹H and ¹³C NMR, provide the definitive structural confirmation. Mass spectrometry and IR spectroscopy offer valuable complementary data. By employing the principles and protocols outlined in this guide, researchers can confidently establish the identity and purity of their target isomer, a critical step in ensuring the integrity and safety of pharmaceutical research and development.
References
PubChem. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]
SpectraBase. (n.d.). 2-Ethoxy-2-phenylacetophenone. Retrieved from [Link]
SpectraBase. (n.d.). N'-(2-ethyl-phenyl)-ethanediamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
SpectraBase. (n.d.). 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Yan, Z., Zhang, W., Gao, J., Lin, Y., Li, J., Lin, Z., & Zhang, L. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(102), 83981-83987. [Link]
PubChem. (n.d.). N-Ethyl-N-phenylacetamide. Retrieved from [Link]
Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(11), x201121. [Link]
PubChem. (n.d.). o-Ethoxyacetanilide. Retrieved from [Link]
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. Retrieved from [Link]
PubChem. (n.d.). Phenacetin. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
Automated Topology Builder. (n.d.). Phenacetin. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Vennam, U., & Pandya, K. (1983). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). Journal of pharmacological methods, 9(2), 133–139. [Link]
Ferrer, I., & Furlong, E. T. (2002). Novel chromatographic separation and carbon solid-phase extraction of acetanilide herbicide degradation products. Journal of chromatography. A, 946(1-2), 195–206. [Link]
Aslani, S. (2020). ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. [Doctoral dissertation, The University of Texas at Arlington]. MavMatrix. [Link]
IMAT. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
Ulutaş, A., & Yilmaz, M. (2023). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. Retrieved from [Link]
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]
LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Figure S1. FTIR spectrum of N-benzyl-2-phenylacetamide (1). Retrieved from [Link]
Gornowicz, M., Czaplińska, B., & Bocian, W. (2024). Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. Molecules, 29(9), 2139. [Link]
An In-depth Technical Guide to the Physical Properties of 2-Ethoxy-N-phenylacetamide and Its Isomers for Pharmaceutical Research
This technical guide provides a comprehensive analysis of the physical properties of N-phenylacetamide derivatives, with a specific focus on informing research and development involving 2-ethoxy-N-phenylacetamide. Due to...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the physical properties of N-phenylacetamide derivatives, with a specific focus on informing research and development involving 2-ethoxy-N-phenylacetamide. Due to the limited availability of direct experimental data for 2-ethoxy-N-phenylacetamide, this guide employs a comparative approach, leveraging extensive data from its structural isomers, N-(2-methoxyphenyl)acetamide and the well-characterized N-(4-ethoxyphenyl)acetamide (Phenacetin), as well as the parent compound, N-phenylacetamide (Acetanilide). This methodology allows for informed predictions of the physicochemical characteristics of 2-ethoxy-N-phenylacetamide, a critical aspect of drug design and formulation.[1][2][3][4][5]
Molecular Structure and Its Influence on Physicochemical Properties
The molecular structure of an active pharmaceutical ingredient (API) is the primary determinant of its physical properties, which in turn govern its behavior in biological systems and formulation processes. The subject of this guide, 2-ethoxy-N-phenylacetamide, is an aromatic amide. Its core structure consists of a phenyl ring and an acetamide group, with an ethoxy substituent on the phenyl ring. The position of this ethoxy group significantly influences the molecule's polarity, hydrogen bonding capacity, and overall shape, thereby affecting its melting point, solubility, and lipophilicity.
For the purpose of this guide, we will examine the known properties of the following related compounds to infer the characteristics of 2-ethoxy-N-phenylacetamide:
N-phenylacetamide (Acetanilide): The parent compound without the ethoxy group.
N-(2-methoxyphenyl)acetamide: An isomer with a methoxy group at the ortho position.
N-(4-ethoxyphenyl)acetamide (Phenacetin): A well-studied isomer with an ethoxy group at the para position.[6][7]
The subtle differences in the placement of the ethoxy/methoxy group can lead to significant variations in intermolecular forces, crystal lattice packing, and interaction with solvents.
Core Physicochemical Properties: A Comparative Analysis
The following table summarizes the key physical properties of the comparator compounds. These values provide a foundational basis for estimating the properties of 2-ethoxy-N-phenylacetamide.
Expert Insights: The presence of the ethoxy group in phenacetin, compared to the parent acetanilide, increases both the molecular weight and the melting point, suggesting stronger intermolecular interactions in the crystal lattice. The para position of the ethoxy group in phenacetin allows for a more ordered and stable crystal packing. For 2-ethoxy-N-phenylacetamide, with the ethoxy group at the ortho position, we can anticipate a lower melting point than phenacetin due to potential steric hindrance disrupting efficient crystal packing. The LogP value is expected to be similar to that of phenacetin, indicating a comparable lipophilicity.
Spectral Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons (a complex multiplet), the N-H proton of the amide (a broad singlet), and the acetyl methyl group (a singlet). The chemical shifts of the aromatic protons will be indicative of the ortho-substitution pattern. For comparison, in the ¹H NMR spectrum of phenacetin in CDCl₃, the ethoxy group appears as a triplet at approximately 1.4 ppm and a quartet at 4.0 ppm, the acetyl methyl protons as a singlet at 2.1 ppm, the aromatic protons as a doublet of doublets between 6.5 and 7.5 ppm, and the amide proton as a broad singlet around 8.1 ppm.[14]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals for the two carbons of the ethoxy group, the six aromatic carbons, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group are expected.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the amide functional group. A strong C=O stretching vibration is expected around 1660 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would confirm the molecular formula. Common fragmentation patterns for N-phenylacetamides involve cleavage of the amide bond.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific rigor of any research involving 2-ethoxy-N-phenylacetamide, it is imperative to experimentally determine its physical properties. The following section outlines standardized protocols for these measurements.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities will depress and broaden the melting range.[15]
Protocol:
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[16]
Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[17][18]
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
Determination: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion).
Replicate: Perform the measurement in triplicate to ensure reproducibility.
An In-Depth Technical Guide to 2-ethoxy-N-phenylacetamide (C₁₀H₁₃NO₂): Synthesis, Characterization, and Therapeutic Potential
Abstract This technical guide provides a comprehensive scientific overview of 2-ethoxy-N-phenylacetamide, a member of the N-phenylacetamide chemical class. With the molecular formula C₁₀H₁₃NO₂, this compound is a structu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive scientific overview of 2-ethoxy-N-phenylacetamide, a member of the N-phenylacetamide chemical class. With the molecular formula C₁₀H₁₃NO₂, this compound is a structural isomer of the historically significant analgesic, phenacetin. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the molecule's physicochemical properties, detailed synthesis protocols via Williamson ether synthesis, and modern analytical techniques for its structural elucidation and purity assessment. Furthermore, we explore the broader therapeutic landscape and biological activities associated with the N-phenylacetamide scaffold, contextualizing the potential applications of 2-ethoxy-N-phenylacetamide in medicinal chemistry and drug discovery. Safety protocols and handling guidelines are also provided to ensure responsible laboratory practice.
Introduction and Scientific Context
The N-phenylacetamide scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous biologically active compounds. 2-ethoxy-N-phenylacetamide (also known as N-(2-ethoxyphenyl)acetamide) belongs to this important class. It is structurally distinguished by an acetamide group linked to a benzene ring, which is substituted with an ethoxy group at the ortho position.
Its most famous isomer, N-(4-ethoxyphenyl)acetamide, or phenacetin, was one of the first synthetic analgesics and antipyretics to be widely marketed, predating many modern pain relievers.[1][2] While phenacetin was withdrawn from the market by the FDA in 1983 due to concerns about its carcinogenic and nephrotoxic properties, its history underscores the therapeutic potential of this chemical family.[1][3] The study of its isomers, such as 2-ethoxy-N-phenylacetamide, is driven by the enduring interest in developing novel therapeutics with improved safety and efficacy profiles. Compounds featuring the broader phenoxy acetamide core have demonstrated a remarkable variety of biological activities, including anti-tubercular, anti-cancer, anti-parasitic, and antiviral effects, making this a fertile area for drug discovery.[4]
This guide serves as a technical resource, consolidating the essential scientific information required to synthesize, characterize, and evaluate 2-ethoxy-N-phenylacetamide.
Physicochemical and Structural Data
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key data for 2-ethoxy-N-phenylacetamide are summarized below.
The most direct and widely adopted method for preparing aryl ethers like 2-ethoxy-N-phenylacetamide is the Williamson ether synthesis .[1][6][7] This reaction is a classic example of nucleophilic substitution (Sₙ2), valued for its reliability and versatility in both laboratory and industrial settings.[6][8][9]
Mechanistic Rationale
The synthesis proceeds in two conceptual steps:
Deprotonation: The phenolic hydroxyl group of the precursor, N-(2-hydroxyphenyl)acetamide, is deprotonated by a mild base, such as potassium carbonate (K₂CO₃). This converts the weakly nucleophilic hydroxyl group into a much more potent phenoxide anion.
Nucleophilic Attack (Sₙ2): The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of a primary alkyl halide (in this case, ethyl iodide). This attack displaces the halide leaving group in a single, concerted step, forming the C-O ether bond.
The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of a strong base/nucleophile, which would lead to the formation of ethene gas instead of the desired ether product.[6]
Synthesis Pathway Diagram
Caption: Williamson ether synthesis pathway for 2-ethoxy-N-phenylacetamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the isomeric phenacetin and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[1][7]
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add N-(2-hydroxyphenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to fully suspend the solids (approx. 10-15 mL per gram of starting material).
Reagent Addition: While stirring vigorously, add ethyl iodide (1.2 eq) to the suspension.
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up (Quenching & Extraction):
Allow the reaction mixture to cool to room temperature.
Filter the mixture to remove the inorganic salts (K₂CO₃ and KI).
If using DMF, dilute the filtrate with a large volume of water and extract the product into diethyl ether or ethyl acetate (3x volumes). If using acetone, concentrate the filtrate on a rotary evaporator, then dissolve the residue in diethyl ether/ethyl acetate and wash with water.
Combine the organic layers and wash sequentially with 5% NaOH solution (to remove unreacted starting material), water, and finally a saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification (Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
Technique
Expected Observations
¹H NMR
Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H). Acetyl Group: A singlet (~2.2 ppm, 3H). Aromatic Protons: Complex multiplets in the range of 6.9-8.2 ppm (4H), characteristic of a 1,2-disubstituted ring. Amide Proton: A broad singlet (>8.0 ppm, 1H), which is D₂O exchangeable.
¹³C NMR
Alkyl Carbons: Signals at ~15 ppm (CH₃ of ethyl), ~64 ppm (OCH₂), and ~24 ppm (CH₃ of acetyl). Aromatic Carbons: Four signals in the aromatic region (~110-150 ppm). Carbonyl Carbon: A signal around 168-170 ppm.
Mass Spec. (EI)
Molecular Ion (M⁺): A prominent peak at m/z = 179. Key Fragments: Expected fragments at m/z = 137 ([M-C₂H₂O]⁺), m/z = 109 ([M-C₂H₂O-CO]⁺ or [M-C₂H₅O-CH₂]⁺).
Infrared (IR)
N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹. C-H Stretches: Aromatic (~3100-3000 cm⁻¹) and aliphatic (<3000 cm⁻¹). C=O Stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹. Aryl C-O-C Stretch: A strong peak around 1240-1260 cm⁻¹.
Purity Assessment
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. Using a suitable C18 column and a mobile phase (e.g., acetonitrile/water gradient), the purity can be calculated as a percentage of the total peak area.
Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
Biological Activity and Therapeutic Potential
While direct pharmacological studies on 2-ethoxy-N-phenylacetamide are not extensively published, its structural class provides a strong rationale for its investigation in drug discovery programs.
Anti-inflammatory and Analgesic Potential: The precursor, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic activity in animal models, reducing pro-inflammatory cytokines like IL-1β and TNF-α.[10] It is plausible that the 2-ethoxy derivative could retain or modulate this activity. The structural similarity to phenacetin also suggests a potential for analgesic properties, although any new candidate would require rigorous toxicological screening.
Anticancer Activity: Phenylacetamide derivatives have been synthesized and evaluated for their ability to induce apoptosis (programmed cell death) in cancer cell lines.[11] Some derivatives have shown potent cytotoxic effects against breast cancer and other cell lines, activating both intrinsic and extrinsic apoptotic pathways.[11] This makes the 2-ethoxy-N-phenylacetamide scaffold a candidate for anticancer drug design.
Antimicrobial and Other Activities: The broader phenoxy acetamide scaffold has been identified as a promising framework for developing novel antitubercular agents, with some derivatives showing high potency against Mycobacterium tuberculosis, including resistant strains.[4] Additionally, various N-phenylacetamide derivatives have been investigated for antidepressant and anticonvulsant activities.[12]
Safety, Handling, and Storage
As a novel chemical entity, 2-ethoxy-N-phenylacetamide should be handled with care, following standard laboratory safety protocols. The safety profile can be extrapolated from related compounds like acetanilide.
GHS Hazard Classification (Anticipated):
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13]
Eye Irritation (Category 2A): May cause serious eye irritation.[14]
May be harmful to aquatic life.
Personal Protective Equipment (PPE):
Engineering Controls: Work in a well-ventilated laboratory or a chemical fume hood.[15][16]
Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Wear a standard laboratory coat.[15][16]
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[15][17] Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[16][17]
Conclusion
2-ethoxy-N-phenylacetamide is a compound of significant interest, positioned at the intersection of classical organic synthesis and modern medicinal chemistry. Its synthesis is readily achievable through the robust Williamson ether synthesis, and its structure can be unequivocally confirmed using standard analytical techniques. While its direct biological profile is yet to be fully elucidated, the extensive and diverse activities of the N-phenylacetamide scaffold—ranging from anti-inflammatory and analgesic to anticancer and antimicrobial—provide a compelling foundation for its further investigation. For drug development professionals, this compound represents a valuable starting point for lead optimization, offering the potential to develop novel therapeutics with tailored pharmacological profiles.
References
Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (n.d.). MDPI. [Link]
2-Phenylacetamide Manufacturers, Suppliers, Factory. (n.d.). Yuze Chemical Technology. [Link]
The Synthesis of Phenacetin from Acetaminophen. (n.d.). University of Missouri–St. Louis. [Link]
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]
The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Understanding Williamson Synthesis: The Art of Ether Creation. (2026). Oreate AI Blog. [Link]
Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (n.d.). Arkivoc. [Link]
Safety Data Sheet: Acetanilide. (n.d.). Carl ROTH. [Link]
Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes. (2022). Bangladesh Journals Online. [Link]
Synthesis and cytotoxic evaluation of some 2-{4-[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl] phenoxy}-n-phenylacetamide. (2025). ResearchGate. [Link]
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
chemical safety data sheet SDS for 2-ethoxy-N-phenylacetamide
This guide is structured as a Technical Safety Monograph , designed for researchers handling 2-ethoxy-N-phenylacetamide .[1] CRITICAL SAFETY NOTICE: THE ISOMER TRAP Before proceeding, you must verify the specific isomer...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Technical Safety Monograph , designed for researchers handling 2-ethoxy-N-phenylacetamide .[1]
CRITICAL SAFETY NOTICE: THE ISOMER TRAP
Before proceeding, you must verify the specific isomer in your possession. The name "2-ethoxy-N-phenylacetamide" is chemically ambiguous in common usage and may refer to two distinct molecules with vastly different toxicological profiles.
Target Molecule (Strict IUPAC):2-ethoxy-N-phenylacetamide (Ethoxy group on the acetyl chain).[1]
Metabolic Risk: Hydrolyzes to Ethoxyacetic Acid (Potent Reproductive Toxin).[1]
Common Synonym (Commercial):N-(2-ethoxyphenyl)acetamide (Ethoxy group on the phenyl ring).[1]
Metabolic Risk: Hydrolyzes to o-Phenetidine (Carcinogen/Nephrotoxin).[1]
This guide focuses on the Strict IUPAC structure (Chain-substituted) but provides decision pathways for both.
[1]
Part 1: Substance Identity & Physicochemical Profile[2][3]
As a research intermediate, this specific isomer may lack a full toxicological dossier. The following classification is derived from Structure-Activity Relationship (SAR) analysis of its metabolic precursors: Aniline and 2-Ethoxyethanol .[1]
3.1 The "Double-Barrier" Protocol
Standard nitrile gloves are insufficient for prolonged contact with glycol ether derivatives (like the ethoxyacetyl moiety).[1]
Validation: If using a UV lamp (compound absorbs in UV), check skin for fluorescence (if applicable) or use a colorimetric amine swab test after hydrolysis to verify removal.
Amides are neutral but can cause mechanical/osmotic irritation.[1]
Ingestion
Do NOT induce vomiting. Administer activated charcoal.[1]
Prevent further systemic absorption; vomiting risks aspiration.[1]
Part 5: Decision Matrix for Researchers
Use this workflow to determine the handling stringency based on your specific isomer.
Caption: Figure 2. Safety protocol selection based on structural isomer identification.
References
National Institutes of Health (NIH) - PubChem. Compound Summary: N-(2-ethoxyphenyl)acetamide (Isomer B).[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 2-Ethoxyethanol (Metabolic Analog).[1] Retrieved from [Link]
Welsch, F. (2005).[1] The mechanism of testicular toxicity of alkoxyacetic acids.[5][6][7] Journal of Toxicology and Environmental Health. (Inferred mechanistic reference for ethoxyacetic acid toxicity).
Occupational Safety and Health Administration (OSHA). Aniline: Method 168 (Metabolite Monitoring).[1] Retrieved from [Link]
A Comprehensive Technical Guide to N-(2-ethoxyphenyl)acetamide: Chemical Identifiers, Properties, and Context
For Researchers, Scientists, and Drug Development Professionals Introduction and Structural Clarification The name "2-ethoxy-N-phenylacetamide" can be interpreted in several ways. However, within major chemical databases...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction and Structural Clarification
The name "2-ethoxy-N-phenylacetamide" can be interpreted in several ways. However, within major chemical databases, the most prominently documented and structurally related compound is N-(2-ethoxyphenyl)acetamide . This guide will focus on this specific isomer, where the ethoxy group is located at the ortho position of the phenyl ring. It is crucial for researchers to utilize precise chemical identifiers to ensure the correct substance is being referenced and utilized in experimental work.
N-(2-ethoxyphenyl)acetamide belongs to the class of acetamides and is a derivative of aniline. Its structure is characterized by an acetamido group and an ethoxy group attached to a benzene ring. Understanding its precise identifiers is the foundational step for any scientific investigation, from procurement and synthesis to analytical characterization and biological screening.
Core Chemical Identifiers
Accurate identification of a chemical compound is paramount for scientific integrity and reproducibility. The following table summarizes the key identifiers for N-(2-ethoxyphenyl)acetamide.
This comprehensive set of identifiers ensures unambiguous communication and information retrieval across different databases and scientific publications. The relationship between these primary identifiers is visualized in the diagram below.
Caption: Relationship between core chemical identifiers for N-(2-ethoxyphenyl)acetamide.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence solubility, membrane permeability, and metabolic stability, which are key considerations in drug development.
These computed properties, available on databases like PubChem, provide a foundational dataset for in silico modeling and experimental design. For instance, the XLogP3 value of 1.5 suggests moderate lipophilicity, which can be a desirable trait for orally bioavailable drugs.
Structural Context and Related Compounds
To avoid confusion, it is beneficial to be aware of other related isomers and structurally similar molecules. Misidentification can lead to erroneous experimental results.
N-Phenylacetamide (Acetanilide): This compound lacks the ethoxy substituent. It is a well-known analgesic and antipyretic, though its use has been largely superseded due to toxicity concerns.[3]
2-Phenylacetamide: In this isomer, the acetamido group is attached to a methylene bridge, which is then connected to the phenyl ring.[4][5][6][7]
N-(3-ethoxyphenyl)acetamide (m-Ethoxyacetanilide): The meta-isomer of the primary compound of this guide (PubChem CID: 11570).[8]
N-Ethyl-N-phenylacetamide: Here, the ethyl group is attached to the nitrogen of the acetamide, rather than as an ethoxy group on the phenyl ring (PubChem CID: 10727).[9][10][11]
The workflow for distinguishing between these related compounds in a laboratory setting would involve a combination of analytical techniques.
Caption: A typical analytical workflow for the structural elucidation of acetamide isomers.
Sample Preparation: Dissolve approximately 1 mg of the synthesized or purchased compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument.
Method Parameters:
Ionization Mode: Positive ESI is typically effective for acetamides, targeting the [M+H]⁺ adduct.
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
Resolution: Set the instrument to a resolving power of >60,000 to enable accurate mass measurement.
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
Data Analysis:
Identify the peak corresponding to the protonated molecule [M+H]⁺.
Determine the exact mass of this ion to at least four decimal places.
Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass. For N-(2-ethoxyphenyl)acetamide (C10H13NO2), the expected exact mass is 179.0946 g/mol . The measured mass of the [M+H]⁺ ion should be within a 5 ppm error margin of the theoretical value (180.1025).
This protocol provides a self-validating system, as the high accuracy of the mass measurement provides strong evidence for a specific molecular formula, thereby differentiating it from isomers with different elemental compositions or from impurities.
Application Note: Precision Etching of Cu/Mo Thin Films using 2-Ethoxy-N-Phenylacetamide
This Application Note and Protocol details the use of 2-ethoxy-N-phenylacetamide as a critical functional additive in wet etching solutions for Copper/Molybdenum (Cu/Mo) thin-film stacks. This guide is designed for semic...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol details the use of 2-ethoxy-N-phenylacetamide as a critical functional additive in wet etching solutions for Copper/Molybdenum (Cu/Mo) thin-film stacks. This guide is designed for semiconductor process engineers and materials scientists involved in Thin-Film Transistor (TFT) fabrication for LCD and OLED displays.
Abstract
The fabrication of high-performance TFT arrays requires precise patterning of Copper (Cu) and Molybdenum (Mo) multilayer stacks. A primary challenge in wet etching Cu/Mo is the galvanic corrosion driven by the electrochemical potential difference between the noble Cu and the active Mo, leading to severe Mo undercut and poor taper profiles. This note details the application of 2-ethoxy-N-phenylacetamide (CAS: 149029-50-5) as a specialized corrosion inhibitor. By selectively adsorbing onto the copper surface, this additive modulates the copper etch rate, suppresses the galvanic current, and enables a tunable taper angle (30°–60°) essential for subsequent dielectric step coverage.
Introduction: The Cu/Mo Etching Challenge
Copper is the preferred interconnect material due to its low resistivity, while Molybdenum serves as a barrier/adhesion layer to prevent Cu diffusion into the glass or silicon substrate.[1] However, wet etching this stack (typically Mo/Cu or Mo/Cu/Mo) presents conflicting requirements:
Galvanic Corrosion: In standard peroxide etchants, the Cu/Mo interface forms a galvanic cell. Cu acts as the cathode (reduction of H₂O₂), and Mo acts as the anode (rapid oxidation/dissolution). This causes "Mo undercut," where the barrier layer is etched significantly further than the Cu line, leading to mechanical instability and open circuits.
Taper Angle Control: A steep profile (>70°) causes poor step coverage for the subsequent passivation layer (SiNx/SiO₂), leading to voids. A shallow profile (<30°) limits pixel density. The ideal taper angle is 40°–60° .
2-ethoxy-N-phenylacetamide addresses these issues by forming a permeable passivation film on the Copper surface, kinetically limiting the cathodic reaction and balancing the etch rates of Cu and Mo.
Material Science & Mechanism
Chemical Structure and Function
The molecule 2-ethoxy-N-phenylacetamide features two key functional groups capable of interacting with metal surfaces:
Ether Oxygen (-O-): Acts as a Lewis base, donating electron density to surface metal cations.
Amide Group (-NH-C=O-): Provides dual binding sites (Nitrogen and Carbonyl Oxygen) for chelation.
Structure: CH₃-CH₂-O-CH₂-C(=O)-NH-C₆H₅
Mechanism of Inhibition
Unlike simple azoles (e.g., BTA) which form insoluble, often impenetrable precipitates, 2-ethoxy-N-phenylacetamide forms a dynamic adsorption layer .
Adsorption: The molecule adsorbs onto the Cu surface via the amide and ether groups, following a Langmuir adsorption isotherm. The phenyl ring provides steric hindrance, creating a physical barrier.
Cathodic Inhibition: By blocking active sites on the Cu surface, the additive reduces the rate of H₂O₂ reduction (
).
Galvanic Suppression: Reducing the cathodic efficiency of the Cu surface lowers the galvanic current density driving the Mo dissolution. This prevents the preferential etching of the Mo underlayer (undercut).
Taper Angle Formation: The additive creates a "viscous boundary layer" effect. At the edges of the photoresist, mass transport is restricted. The inhibitor concentration remains higher relative to the etchant, slowing the lateral etch rate and producing a sloped (tapered) sidewall.
Mechanistic Diagram
Figure 1: Mechanism of galvanic corrosion suppression. The inhibitor adsorbs on the Cu cathode, blocking oxidant reduction and thereby protecting the sacrificial Mo anode from accelerated undercut.
Experimental Protocol
Reagents & Equipment
Oxidizer: Hydrogen Peroxide (H₂O₂), 30% or 50% semiconductor grade.
Fluoride Source (Optional): Ammonium Fluoride (NH₄F) – Note: Required if Mo etch rate needs boosting, but often omitted in pure H₂O₂ systems if Mo is thin.
Solvent: Deionized (DI) Water (Resistivity >18 MΩ·cm).
Substrate: Glass substrate with Mo (300Å) / Cu (3000Å) / Mo (300Å) stack.
Formulation (Example)
The following is a baseline formulation. Adjustments may be needed based on specific film thicknesses.
Component
Concentration (wt%)
Function
Hydrogen Peroxide (H₂O₂)
15.0 – 25.0 %
Main oxidizer for Cu and Mo.
Organic Acid (e.g., Citric)
1.0 – 5.0 %
pH buffer, Cu chelator, prevents residue.
Azole (e.g., ATZ/BTA)
0.0 – 0.1 %
Optional secondary Cu inhibitor.
2-ethoxy-N-phenylacetamide
0.1 – 2.0 %
Primary Taper & Galvanic Control Agent.
DI Water
Balance
Solvent.
Preparation Workflow
Figure 2: Step-by-step preparation and etching workflow.
Etching Procedure[3][4][5][6]
Temperature Stabilization: Maintain the etchant at 35°C ± 0.5°C . Temperature fluctuations significantly alter the adsorption kinetics of the inhibitor.
Etching: Immerse the substrate or use a spray etcher.[2]
High Conc.[3] (>2.0%): Excessive inhibition; etch stop or residue formation; angle too shallow (<30°).
Troubleshooting Guide
Issue: Excessive Precipitate/Residue.
Cause: Additive concentration too high or pH too high.
Fix: Reduce additive by 20% or add 0.5% acetic acid to improve solubility.
Issue: Mo Undercut still visible.
Cause: Galvanic driving force too strong.
Fix: Increase 2-ethoxy-N-phenylacetamide concentration to improve Cu passivation, or slightly lower H₂O₂ concentration.
References
Taiwan Patent TWI666301B . Copper molybdenum metal laminated film etching liquid composition. Mitsubishi Gas Chemical Co Inc. (2019).[4]
Japan Patent JP6516214B2 . Etchant for multilayer film, etchant concentrate, and etching method. (2019).
Lee, C. W., et al. (2006). "Galvanic corrosion of Mo/Al/Mo and Cu/Mo thin films in TFT-LCD manufacturing." Journal of The Electrochemical Society, 153(3), C186.
Finsgar, M., & Jackson, J. (2014).[5] "Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review." Corrosion Science, 86, 17-41. (Cited for general mechanism of amide-based inhibitors).
Application Note: Optimized Protocols for Amide Bond Formation in 2-Ethoxy-N-Phenylacetamide
This is a comprehensive Application Note for the synthesis of 2-ethoxy-N-phenylacetamide , designed for researchers requiring high-purity amide bond formation. Executive Summary & Strategic Analysis The synthesis of 2-et...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive Application Note for the synthesis of 2-ethoxy-N-phenylacetamide , designed for researchers requiring high-purity amide bond formation.
Executive Summary & Strategic Analysis
The synthesis of 2-ethoxy-N-phenylacetamide requires the formation of an amide bond between a moderately nucleophilic aniline and an alkoxy-acetic acid derivative.[1] The presence of the α-ethoxy group introduces a minor risk of acid-catalyzed ether cleavage under harsh conditions, necessitating controlled protocols.
This guide presents three distinct methodologies tailored to specific laboratory constraints:
Method A (The Gold Standard): Acid Chloride Activation – Highest yield, fastest reaction time.[1]
Method B (The Modern Standard): Carbodiimide Coupling (EDC/HOBt) – Milder conditions, avoids corrosive acid chlorides.[1]
Method C (Green Chemistry): Direct Thermal Amidation – High atom economy, solvent-minimized.[1]
Structural Clarification
Critical Distinction: This protocol synthesizes 2-ethoxy-N-phenylacetamide (ethoxy group on the acetyl chain), not 2-ethoxyacetanilide (phenacetin analog with ethoxy on the phenyl ring).[1]
Feature
Target Molecule
Common Confusant
Name
2-Ethoxy-N-phenylacetamide
N-(2-Ethoxyphenyl)acetamide
Structure
Ph-NH-CO-CH₂-OEt
EtO-Ph -NH-CO-CH₃
CAS
149029-50-5
581-08-8
Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathways described in this note.
Caption: Synthetic pathways for 2-ethoxy-N-phenylacetamide showing Acid Chloride (Method A), Coupling Agent (Method B), and Direct Thermal (Method C) routes.
Best for: Scale-up (>5g), robust substrates, and rapid synthesis.[1]
Mechanism & Rationale
The conversion of 2-ethoxyacetic acid to its acid chloride creates a highly electrophilic species that reacts rapidly with aniline.[1] A non-nucleophilic base (Triethylamine or DIPEA) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the aniline nucleophile [1].
Preparation of Electrophile (If starting from acid):
Dissolve 2-ethoxyacetic acid (10 mmol) in DCM (20 mL).
Add SOCl₂ (12 mmol) and a catalytic drop of DMF.[1]
Reflux for 2 hours.[1] Evaporate solvent/excess SOCl₂ to obtain crude acid chloride.[1] Note: 2-ethoxyacetyl chloride is also commercially available.[1]
Amidation Reaction:
Dissolve Aniline (10 mmol, 0.93 g) and TEA (12 mmol, 1.67 mL) in anhydrous DCM (30 mL) in a round-bottom flask under Nitrogen/Argon.
Cool the solution to 0°C (ice bath). Critical: Controls exotherm and prevents side reactions.
Add 2-Ethoxyacetyl chloride (11 mmol) dropwise over 15 minutes.
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
Workup (Self-Validating Purification):
Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 20 mL).[1] Removes unreacted aniline.
Wash 2 (Basic): Wash organic layer with Saturated NaHCO₃ (2 x 20 mL).[1] Removes unreacted acid/acid chloride hydrolysis products.
Best for: Acid-sensitive substrates, small scale (<1g), or when avoiding noxious acid chlorides.[1]
Mechanism & Rationale
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to an O-acylisourea.[1] HOBt (Hydroxybenzotriazole) acts as a nucleophilic additive to form a less reactive but more selective active ester, suppressing racemization (not an issue here, but good practice) and N-acylurea rearrangement byproducts [2].[1]
using 2-ethoxy-N-phenylacetamide as an intermediate in organic synthesis
Executive Summary 2-Ethoxy-N-phenylacetamide (CAS: 55374-97-5 derivatives) represents a critical structural motif in medicinal chemistry, serving as a lipophilic linker in local anesthetics and a directing scaffold in tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Ethoxy-N-phenylacetamide (CAS: 55374-97-5 derivatives) represents a critical structural motif in medicinal chemistry, serving as a lipophilic linker in local anesthetics and a directing scaffold in transition-metal catalysis.[1] Unlike its isomer N-(2-ethoxyphenyl)acetamide (o-acetophenetidide), this molecule features an ethoxy ether linkage on the
This distinction allows the molecule to function as a bidentate directing group (DG) in palladium-catalyzed C-H activation, where the amide oxygen coordinates to the metal center, facilitating selective functionalization of the phenyl ring. This guide details the robust synthesis of the intermediate and its downstream application in constructing high-value heterocyclic scaffolds.[1]
Synthesis of 2-Ethoxy-N-phenylacetamide
Rationale & Mechanism
The most reliable route utilizes a modified Schotten-Baumann acylation.[1] We employ ethoxyacetyl chloride rather than the acid to drive the reaction to completion without high-temperature dehydration, which preserves the ether linkage.[1] A biphasic or solvent-based system with a tertiary amine scavenger prevents HCl-induced hydrolysis.[1]
Reaction Scheme
Figure 1: Acylation pathway via nucleophilic addition-elimination.[1]
Step-by-Step Protocol
Reagents:
Aniline (1.0 equiv, 10 mmol)
Ethoxyacetyl chloride (1.1 equiv, 11 mmol)
Triethylamine (TEA) (1.2 equiv, 12 mmol)
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with nitrogen. Add Aniline (0.93 g) and TEA (1.67 mL) to DCM (40 mL). Cool the mixture to 0 °C in an ice bath.
Addition: Dilute Ethoxyacetyl chloride (1.35 g) in DCM (10 mL). Add this solution dropwise to the RBF over 20 minutes. Critical: Control the exotherm to prevent side-reactions.[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).[1]
Workup: Quench with saturated
(30 mL). Separate the organic layer and wash successively with 1M HCl (20 mL) (to remove unreacted aniline) and Brine (20 mL).[1]
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water (9:1) if necessary.[1][2][3]
Expected Yield: 85–92% as white crystalline needles.[1]
Application: Pd-Catalyzed Ortho-C-H Halogenation
Strategic Utility
The amide moiety acts as a Directing Group (DG).[1][2] The carbonyl oxygen coordinates to Palladium(II), positioning the metal for electrophilic attack at the ortho-position of the phenyl ring.[1] This allows for the installation of halides (I, Br, Cl), which are precursors for cross-coupling reactions (Suzuki, Heck).[1]
C-H Activation Cycle
Figure 2: Catalytic cycle for ligand-directed ortho-halogenation.
-ethoxy group renders the methylene protons ( 4.[1]02) slightly acidic.[1][2][3] Avoid using strong bases (e.g., NaH, LDA) unless alkylation at the -carbon is the intended pathway.[1] For storage, keep under inert atmosphere at 4 °C to prevent slow hydrolysis of the amide bond.[1]
References
General Synthesis of Acetanilides:
Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] Procedure for N-acetylation of amines.
(Analogous procedure for Phenylacetamide)
Palladium-Catalyzed Ortho-Halogenation:
Wan, L., Dastbaravardeh, N., Li, G., & Yu, J. Q. (2013).[1] Cross-coupling of remote C–H bonds catalyzed by Pd(II).[1] Journal of the American Chemical Society.[1]
Mechanistic Insight (Acetanilide Directing Groups):
Sun, P., et al. (2013).[1] Palladium-Catalyzed Highly Selective ortho-Halogenation of Arylnitriles and Anilides. Journal of Organic Chemistry.
Spectral Data Verification:
National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][4] N-Phenylacetamide derivatives.
Application Notes & Protocols: A Guide to the Synthesis of 2-Ethoxy-N-phenylacetamide Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Ethoxy-N-phenylacetamide Scaffold in Medicinal Chemistry The N-phenylacetamide core is a privileged scaffold in medi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Ethoxy-N-phenylacetamide Scaffold in Medicinal Chemistry
The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The strategic incorporation of a 2-ethoxy group introduces a key pharmacophoric element, influencing the molecule's polarity, hydrogen bonding capacity, and overall conformation. This, in turn, can significantly impact its interaction with biological targets. The systematic synthesis and evaluation of a library of 2-ethoxy-N-phenylacetamide derivatives are, therefore, a cornerstone of many drug discovery programs, enabling the elucidation of Structure-Activity Relationships (SAR). A thorough understanding of SAR is critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[1][2]
This guide provides a comprehensive overview of the synthetic strategies for preparing 2-ethoxy-N-phenylacetamide derivatives, delves into the mechanistic rationale behind these methods, and presents a framework for conducting SAR studies.
Synthetic Strategies: Pathways to 2-Ethoxy-N-phenylacetamide Derivatives
The construction of the amide bond is the central transformation in the synthesis of 2-ethoxy-N-phenylacetamide derivatives. Several robust methods can be employed, each with its own advantages and mechanistic nuances. The choice of a particular synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of functional groups on the aniline and ethoxyacetic acid moieties.
Route 1: Acylation of Anilines with Ethoxyacetyl Chloride
A common and efficient method for forming the amide bond is the reaction of a substituted aniline with ethoxyacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline at the electrophilic carbonyl carbon of ethoxyacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
Diagram: Carbodiimide-mediated coupling workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-ethoxy-N-phenylacetamide derivatives.
Protocol 1: Synthesis of 2-Ethoxy-N-phenylacetamide via Acyl Chloride
Materials:
Ethoxyacetic acid
Thionyl chloride (SOCl₂)
Substituted aniline
Pyridine or Triethylamine
Dichloromethane (DCM)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Preparation of Ethoxyacetyl Chloride:
In a round-bottom flask equipped with a reflux condenser and a gas trap, add ethoxyacetic acid (1.0 eq).
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.
Heat the reaction mixture to reflux for 2 hours.
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude ethoxyacetyl chloride is used directly in the next step.
Amide Formation:
Dissolve the substituted aniline (1.0 eq) in dichloromethane (DCM) in a separate round-bottom flask.
Add pyridine or triethylamine (1.1 eq) to the aniline solution and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of the crude ethoxyacetyl chloride in DCM to the cooled aniline solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification:
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
[1]
Protocol 2: Synthesis of 2-Ethoxy-N-phenylacetamide via Carbodiimide Coupling
Materials:
Ethoxyacetic acid
Substituted aniline
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Dichloromethane (DCM) or Dimethylformamide (DMF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard glassware for organic synthesis
Procedure:
Reaction Setup:
In a round-bottom flask, dissolve ethoxyacetic acid (1.0 eq), substituted aniline (1.0 eq), and a catalytic amount of DMAP in DCM or DMF.
Cool the mixture to 0 °C in an ice bath.
Amide Coupling:
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent to the cooled reaction mixture dropwise with stirring.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by TLC.
Workup and Purification:
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
If EDC was used, the workup is similar, and the urea byproduct is more water-soluble.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
[4]
Characterization of Synthesized Derivatives
The identity and purity of the synthesized 2-ethoxy-N-phenylacetamide derivatives must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR will show characteristic signals for the ethoxy group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group, the amide proton (a broad singlet), and the aromatic protons.
[5] * ¹³C NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the amide.
[5]* Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).
Melting Point: A sharp melting point range is indicative of a pure compound.
Structure-Activity Relationship (SAR) Studies
Once a library of 2-ethoxy-N-phenylacetamide derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity to establish a Structure-Activity Relationship.
Designing the Derivative Library
To conduct a meaningful SAR study, derivatives should be designed to systematically probe the effects of substituents at various positions on the scaffold. Key areas for modification include:
Substituents on the N-phenyl ring: Introduce a variety of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -Cl, -F, -NO₂) groups at the ortho, meta, and para positions.
[6][7]* Modifications of the ethoxy group: Replace the ethyl group with other alkyl chains (e.g., methoxy, propoxy) or introduce cyclic structures to explore the impact of steric bulk and lipophilicity.
Data Presentation for SAR Analysis
The results of the biological assays should be compiled into a clear and concise table to facilitate the analysis of SAR. The table should include the structure of each derivative, the corresponding biological activity data (e.g., IC₅₀, EC₅₀, or % inhibition), and any other relevant physicochemical properties.
Table 1: Illustrative SAR Data for 2-Ethoxy-N-phenylacetamide Derivatives as Kinase Inhibitors
Effect of N-phenyl substitution: The presence of an electron-withdrawing group at the para position of the N-phenyl ring, such as chloro (1b) or nitro (1e), leads to a significant increase in kinase inhibitory activity compared to the unsubstituted analog (1a). An electron-donating group like methoxy (1d) results in a slight decrease in activity.
Effect of the alkoxy group: Comparing compounds with the same N-phenyl substituent but different alkoxy groups (e.g., 1a vs. 2a, and 1b vs. 2b) suggests that the ethoxy group is generally more favorable for activity than the methoxy group in this series.
Diagram: Logical flow of an SAR study.
Conclusion
The 2-ethoxy-N-phenylacetamide scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic routes outlined in this guide, coupled with a systematic approach to SAR studies, provide a robust framework for researchers to design, synthesize, and optimize new chemical entities with improved biological activity and drug-like properties. The careful selection of synthetic methodology and a thorough analysis of the relationship between chemical structure and biological function are paramount to the successful advancement of drug discovery programs centered on this important class of molecules.
References
Patent CN107652198B. Process for preparing acetanilide.
PMC - NCBI. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]
PubMed. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. [Link]
PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
PubMed. N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. [Link]
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]
ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]
PMC - NCBI. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
PubMed. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. [Link]
industrial applications of 2-ethoxy-N-phenylacetamide in metal surface treatment
A Technical Guide for Researchers and Scientists Introduction Metal surface treatments are critical in numerous industrial sectors to enhance properties such as corrosion resistance, wear resistance, and aesthetic appeal...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers and Scientists
Introduction
Metal surface treatments are critical in numerous industrial sectors to enhance properties such as corrosion resistance, wear resistance, and aesthetic appeal.[1] A variety of chemical compounds are employed as additives in treatment baths to achieve desired surface characteristics. This guide focuses on the potential industrial applications of N-arylacetamides, a class of organic compounds, in metal surface treatment, with a particular emphasis on their role as corrosion inhibitors.
It is important to note that a comprehensive search for the specific compound 2-ethoxy-N-phenylacetamide did not yield documented industrial applications in metal surface treatment. The information presented herein is based on the established functionalities of the broader class of N-substituted acetamides and related aromatic amides. This guide will, therefore, provide a foundational understanding and generalized protocols that can be adapted for the evaluation of 2-ethoxy-N-phenylacetamide or other novel N-arylacetamide derivatives in metal finishing applications.
Part 1: N-Arylacetamides as Corrosion Inhibitors
The primary documented application of N-substituted acetamides in metal surface treatment is as corrosion inhibitors, particularly for steel in acidic environments.[2][3] This is highly relevant in processes such as acid pickling, industrial cleaning, and oil and gas exploration, where metal assets are exposed to corrosive acidic media.
Mechanism of Corrosion Inhibition
N-arylacetamides function as adsorption inhibitors. Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the aromatic phenyl ring, which has a high electron density. These features allow the molecule to adsorb onto the metal surface, displacing water molecules and forming a protective barrier against corrosive agents.[4]
The inhibition mechanism can be described as follows:
Adsorption: The N-arylacetamide molecules in the acidic solution get protonated. These protonated species, along with neutral molecules, adsorb onto the metal surface. The adsorption can occur via two main modes:
Physisorption: Electrostatic interaction between the charged metal surface and the protonated organic molecule.
Chemisorption: Coordination bonds formed between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also participate in this interaction.[3]
Protective Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment.
Blocking of Active Sites: The inhibitor molecules preferentially adsorb on the active sites of the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) are most likely to occur, thereby retarding the overall corrosion process.[4]
The following diagram illustrates the proposed mechanism of corrosion inhibition by N-arylacetamides on a steel surface in an acidic medium.
Caption: Proposed mechanism of corrosion inhibition by N-arylacetamides.
Performance Evaluation of N-Arylacetamide Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric techniques.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency using Potentiodynamic Polarization
This protocol outlines the steps to assess the corrosion inhibition performance of an N-arylacetamide derivative on mild steel in a 1 M HCl solution.
1. Materials and Equipment:
Mild steel coupons (working electrode)
Platinum foil or graphite rod (counter electrode)
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
Acetone, ethanol, and deionized water for cleaning
Polishing papers of various grades (up to 1200 grit)
2. Preparation of Mild Steel Electrodes:
Cut mild steel coupons into appropriate dimensions (e.g., 1 cm x 1 cm).
Solder an insulated copper wire to one face of the coupon for electrical connection.
Mount the steel coupon in an epoxy resin, leaving one face exposed.
Mechanically polish the exposed surface using successively finer grades of emery paper, down to 1200 grit.
Degrease the polished surface by sonicating in acetone and then ethanol.
Rinse thoroughly with deionized water and dry with a stream of cool air.
3. Electrochemical Measurements:
Prepare the corrosive medium: 1 M HCl solution.
Prepare inhibitor solutions of varying concentrations (e.g., 10, 50, 100, 200, 500 ppm) by dissolving the N-arylacetamide in the 1 M HCl solution.
Assemble the three-electrode electrochemical cell with the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode in the blank 1 M HCl solution.
Allow the system to stabilize for approximately 30 minutes to reach a steady open-circuit potential (OCP).
Perform potentiodynamic polarization by scanning the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
Record the polarization curve (log current density vs. potential).
Repeat steps 3-6 for each concentration of the inhibitor solution.
4. Data Analysis:
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches.
Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where:
icorr(blank) is the corrosion current density in the absence of the inhibitor.
icorr(inh) is the corrosion current density in the presence of the inhibitor.
5. Expected Results and Interpretation:
A decrease in the corrosion current density (icorr) with an increase in inhibitor concentration indicates effective corrosion inhibition.
A significant shift in the corrosion potential (Ecorr) can provide insights into whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.
A high inhibition efficiency (typically >90%) at a low concentration suggests a highly effective inhibitor.[3]
The following table can be used to summarize the experimental data:
Inhibitor Concentration (ppm)
Ecorr (mV vs. SCE)
icorr (µA/cm²)
Inhibition Efficiency (IE%)
0 (Blank)
-
10
50
100
200
500
Part 2: Potential Applications in Electroplating
While there is limited direct evidence for the use of 2-ethoxy-N-phenylacetamide in electroplating, the general class of organic amides and aromatic compounds are sometimes used as additives in plating baths to modify the properties of the deposited metal layer.[5] Their potential roles could be as carriers, brighteners, or leveling agents.
Workflow for Evaluating N-Arylacetamides in Electroplating Baths
The following workflow can be used to systematically evaluate the effect of an N-arylacetamide, such as 2-ethoxy-N-phenylacetamide, as an additive in an electroplating bath (e.g., a Watts nickel bath).
Caption: Workflow for evaluating N-arylacetamide additives in electroplating.
Protocol: Hull Cell Test for Screening Electroplating Additives
The Hull cell is a valuable tool for the qualitative assessment of electroplating bath additives. It allows for the evaluation of the deposit appearance over a wide range of current densities on a single panel.
1. Materials and Equipment:
267 mL Hull cell
Anode (e.g., nickel for a Watts bath)
Polished brass or steel Hull cell panel (cathode)
DC power supply
Standard electroplating bath solution (e.g., Watts nickel bath)
N-arylacetamide additive
2. Procedure:
Prepare the standard electroplating bath.
Pour 267 mL of the bath into the Hull cell.
Install the anode and the clean, polished cathode panel.
Apply a specific current (e.g., 2 A) for a set time (e.g., 5 minutes).
Remove the panel, rinse, and dry. Observe the appearance of the deposit across the panel. The end of the panel closest to the anode represents the high current density region, and the far end represents the low current density region.
Add a known concentration of the N-arylacetamide additive to the Hull cell bath and mix thoroughly.
Repeat steps 3-5 with a new panel.
Continue to add the additive in increments, running a new panel for each concentration, until the desired effect is observed or negative effects appear (e.g., burning, pitting, or dullness).
3. Interpretation of Results:
Brightening: An effective brightener will produce a mirror-bright deposit over a wide range of current densities.
Leveling: A good leveling agent will result in a smoother deposit, especially in the low current density areas, and may fill in minor scratches on the substrate.
Ductility: While not directly measured by the Hull cell, a brittle deposit may crack when the panel is bent.
Conclusion
While specific industrial applications for 2-ethoxy-N-phenylacetamide in metal surface treatment are not well-documented, the broader class of N-arylacetamides shows significant promise as corrosion inhibitors for steel in acidic media. The provided protocols offer a systematic approach for researchers to evaluate the efficacy of novel N-arylacetamide compounds in this application. Furthermore, the potential for these compounds to act as additives in electroplating baths warrants investigation, and the outlined workflow provides a clear path for such studies. Future research should focus on synthesizing and testing various N-arylacetamide derivatives to establish structure-activity relationships and identify candidates with superior performance for specific industrial applications.
References
LookChem. (n.d.). Cas 103-81-1, 2-Phenylacetamide. Retrieved February 7, 2026, from [Link]
Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Inhibition Efficiencies of mild steel corrosion using acetamide and... Retrieved February 7, 2026, from [Link]
Hilaris Publisher. (n.d.). Chemical Treatments for Metal Surface Finishing: Techniques and Applications. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Synthesis, theoretical and experimental studies of novel substituted acetamides as acidizing carbon steel corrosion inhibitors. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). Phenacetin. Retrieved February 7, 2026, from [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Retrieved February 7, 2026, from [Link]
ACS Publications. (n.d.). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. Retrieved February 7, 2026, from [Link]
NIH. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). Additive for acid-copper electroplating baths to increase throwing power.
PharmaCompass. (n.d.). Phenacetin | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 7, 2026, from [Link]
Metal Parts Products. (n.d.). Chemical Surface Treatments. Retrieved February 7, 2026, from [Link]
2-Ethoxy-N-phenylacetamide: A Versatile Scaffold for Bioactive Amide Derivatives
Introduction: The Strategic Importance of the N-Phenylacetamide Moiety in Medicinal Chemistry The N-phenylacetamide core is a privileged scaffold in drug discovery, forming the structural backbone of numerous therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the N-Phenylacetamide Moiety in Medicinal Chemistry
The N-phenylacetamide core is a privileged scaffold in drug discovery, forming the structural backbone of numerous therapeutic agents. Its prevalence stems from a combination of favorable pharmacokinetic properties and the synthetic tractability of the amide bond. Molecules incorporating the acetamide linkage have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and anticonvulsant properties.[1][2] The aromatic phenyl ring and the acetamide unit provide a versatile platform for structural modifications, allowing for the fine-tuning of biological activity and physicochemical characteristics. This application note delves into the synthesis and potential applications of a specific, yet underexplored, derivative: 2-ethoxy-N-phenylacetamide. The introduction of a 2-ethoxy group offers a unique modulation of the scaffold's lipophilicity and steric profile, opening new avenues for the design of novel bioactive compounds.
Synthetic Pathways to 2-Ethoxy-N-phenylacetamide: A Proposed Protocol
While the direct synthesis of 2-ethoxy-N-phenylacetamide is not extensively documented, established methodologies for the synthesis of related N-phenylacetamides and alkoxy-containing aromatic compounds can be logically applied. A plausible and efficient two-step synthetic route is proposed herein, commencing with the synthesis of 2-ethoxyphenylacetic acid followed by its amidation.
Part 1: Synthesis of 2-Ethoxyphenylacetic Acid via Williamson Ether Synthesis
The initial step involves the introduction of the ethoxy group onto a suitable precursor, 2-hydroxyphenylacetic acid, through the well-established Williamson ether synthesis. This reaction proceeds via a nucleophilic substitution mechanism where an alkoxide reacts with a primary alkyl halide.
Protocol 1: Synthesis of 2-Ethoxyphenylacetic Acid
Materials:
2-Hydroxyphenylacetic acid
Sodium hydroxide (NaOH)
Ethyl iodide (or ethyl bromide)
Anhydrous ethanol
Diethyl ether
Hydrochloric acid (HCl), 1M
Anhydrous magnesium sulfate (MgSO₄)
Deionized water
Procedure:
Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyphenylacetic acid (1 equivalent) in anhydrous ethanol. To this solution, add a solution of sodium hydroxide (1.1 equivalents) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide.
Etherification: To the resulting solution, add ethyl iodide (1.2 equivalents) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Extraction: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add deionized water and acidify to pH 2-3 with 1M HCl. The product, 2-ethoxyphenylacetic acid, will precipitate out of the solution. If no precipitate forms, extract the aqueous layer with diethyl ether (3 x 50 mL).
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethoxyphenylacetic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
Base: Sodium hydroxide is used to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the carboxylic acid proton in an ethanolic solution, to form the more nucleophilic phenoxide.
Solvent: Anhydrous ethanol is used as the solvent as it readily dissolves the reactants and is suitable for the reaction temperature. The use of an anhydrous solvent is crucial to prevent unwanted side reactions of the base and the alkyl halide.
Alkyl Halide: Ethyl iodide is chosen as the ethylating agent due to the good leaving group ability of iodide, which facilitates the SN2 reaction.
Part 2: Amidation of 2-Ethoxyphenylacetic Acid
The final step involves the formation of the amide bond between 2-ethoxyphenylacetic acid and aniline. Direct amidation requires high temperatures and is often inefficient. Therefore, an activation of the carboxylic acid is necessary. A common and effective method is the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the amine.
Protocol 2: Synthesis of 2-Ethoxy-N-phenylacetamide
Materials:
2-Ethoxyphenylacetic acid
Thionyl chloride (SOCl₂)
Anhydrous dichloromethane (DCM)
Aniline
Triethylamine (Et₃N)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-ethoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
Amidation: Cool the reaction mixture to 0 °C and slowly add a solution of aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Stir the reaction mixture at room temperature for 3-4 hours.
Work-up and Extraction: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-ethoxy-N-phenylacetamide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality Behind Experimental Choices:
Activating Agent: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like aniline.
Base: Triethylamine is used as a base to neutralize the HCl generated during the amidation reaction, preventing the protonation of aniline which would render it non-nucleophilic.
Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert to the reaction conditions and readily dissolves the reactants.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 2-ethoxy-N-phenylacetamide.
Application of 2-Ethoxy-N-phenylacetamide as a Building Block
The synthesized 2-ethoxy-N-phenylacetamide can serve as a versatile building block for the generation of a library of bioactive amide scaffolds. The presence of the ethoxy group can influence the compound's interaction with biological targets and its metabolic stability. Furthermore, the phenyl ring is amenable to various electrophilic substitution reactions, allowing for further diversification.
The phenyl ring of 2-ethoxy-N-phenylacetamide can be functionalized through reactions such as nitration, halogenation, or Friedel-Crafts acylation. The ethoxy and acetamido groups are both ortho-, para-directing activators, which will influence the regioselectivity of these reactions.
Caption: Potential derivatization of the 2-ethoxy-N-phenylacetamide scaffold.
Characterization and Data
The successful synthesis of 2-ethoxy-N-phenylacetamide and its derivatives should be confirmed by standard analytical techniques.
Technique
Expected Observations for 2-Ethoxy-N-phenylacetamide
¹H NMR
Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, methylene protons of the acetamido group, and the amide proton.
¹³C NMR
Resonances for the ethoxy carbons, aromatic carbons, carbonyl carbon, and methylene carbon.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of C₁₀H₁₃NO₂.
FT-IR
Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-O-C stretch.
Conclusion and Future Perspectives
While 2-ethoxy-N-phenylacetamide is not yet a widely utilized building block, its synthesis is achievable through established chemical transformations. The protocols outlined in this application note provide a solid foundation for its preparation and subsequent use in the development of novel bioactive amide scaffolds. The strategic placement of the ethoxy group offers a promising avenue for modulating the pharmacological properties of the N-phenylacetamide core. Further research into the derivatization of this scaffold and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry. The exploration of related 2-alkoxy-N-phenylacetamide derivatives has already shown promise in yielding compounds with antibacterial and anti-inflammatory activities, suggesting that the 2-ethoxy variant is a scaffold with significant potential.[1][3]
References
Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Retrieved February 9, 2026, from [Link]
Siregar, M., Ginting, B., & Ginting, E. M. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2-Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Leaf. TALENTA Conference Series: Science and Technology (ST), 2(1). Retrieved February 9, 2026, from [Link]
Ramírez-Prada, J., Romero-Bohórquez, A. R., & Gutiérrez-García, J. P. (2022). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 19(12), e202200351. Retrieved February 9, 2026, from [Link]
Puttaraju, S., et al. (2014). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Journal of Chemistry - Section B, 53B(10), 1335-1341.
Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33. Retrieved February 9, 2026, from [Link]
European Patent Office. (1993). Novel phenylacetamide derivatives and processes for the preparation thereof (EP 0525360 A2).
Rybak, A., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 19(5), 957-968. Retrieved February 9, 2026, from [Link]
Brainly.com. (2024, March 6). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpentane starting from ethanol and. Retrieved February 9, 2026, from [Link]
Manjunatha, M., et al. (2021). Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide and N'-(2-Aryloxyoxyacetyl) Benzohydrazide Derivatives as Potential Antibacterial Agents. Chemistry & Biodiversity, 18(3), e2000907. Retrieved February 9, 2026, from [Link]
Al-Warhi, T. I., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. ACS Omega, 6(10), 6653–6666. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Retrieved February 9, 2026, from [Link]
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Google Patents. (n.d.). Liquid polymeric compositions for controlled release of bioactive substances (US6733767B2).
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Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved February 9, 2026, from [Link]
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Filo. (2025, November 27). Write the reactions of Williamson synthesis of 2-ethoxy-3-methylpent... Retrieved February 9, 2026, from [Link]
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Technical Support Center: High-Yield Synthesis of 2-Ethoxy-N-Phenylacetamide
Ticket ID: SYN-ETH-002 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Core Directive: The Synthetic Strategy To optimize the yield of 2-ethoxy-N-phenylacetamide (Struct...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SYN-ETH-002
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist
Core Directive: The Synthetic Strategy
To optimize the yield of 2-ethoxy-N-phenylacetamide (Structure: Ph-NH-C(=O)-CH2-OEt), you must select the pathway that minimizes side reactions such as dimerization and hydrolysis.
The "Golden Path": Direct Acylation
The most robust, high-yield method (>85%) is the Direct Acylation of Aniline with Ethoxyacetyl Chloride under anhydrous conditions.
Why this route?
Kinetic Control: Acid chlorides are highly activated electrophiles, ensuring rapid conversion at low temperatures.
Side-Reaction Suppression: Unlike the two-step route (Chloroacetamide + NaOEt), this method avoids the formation of piperazine-2,5-diones (dimers) which frequently crash out as insoluble byproducts during nucleophilic substitution steps.
Purification: The byproduct (amine hydrochloride salt) is water-soluble, making workup trivial.
⚠️ Critical Distinction: Know Your Target
Do not confuse your target with Phenacetin.
Your Target: 2-ethoxy-N-phenylacetamide (Ethoxy group on the acetyl chain).
Phenacetin: N-(4-ethoxyphenyl)acetamide (Ethoxy group on the phenyl ring).[1]
Implication: Literature melting points for Phenacetin (~134-135°C) do not apply to your compound. Expect a different melting point (likely lower) and rely on NMR for validation.
Standard Operating Protocol (SOP)
Objective: Synthesis of 2-ethoxy-N-phenylacetamide on a 10 mmol scale.
Target Yield: >85%
Purity: >98% (by HPLC/NMR)
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen (
) or Argon.
Solvation: Syringe in Aniline (10 mmol) and DCM (20 mL) . Add Triethylamine (12 mmol) .
Cooling: Submerge the flask in an ice-water bath (
). Allow 10 minutes for temperature equilibration.
Why: Controlling the exotherm prevents the formation of di-acylated side products (Ph-N(CO-R)2).
Addition: Add Ethoxyacetyl Chloride (11 mmol) dropwise via syringe over 15–20 minutes.
Visual Check: White fumes (HCl) may form if the system is not sealed; a white precipitate (TEA·HCl) will form immediately in the solution. This is normal.
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
, filter, and concentrate in vacuo (rotary evaporator).
Purification:
Solid: Recrystallize from Ethanol/Water (hot/cold method).
Oil:[3] If the product oils out, triturate with cold Hexane or Pentane to induce crystallization.
Troubleshooting Dashboard
Symptom: Low Yield (<50%)
Potential Cause
Diagnostic
Corrective Action
Hydrolysis
Smell of acetic acid; starting material remains on TLC.
Ensure Ethoxyacetyl chloride is fresh. Use strictly anhydrous DCM.
Protonation
Reaction stalls; pH < 7.
Insufficient base. The amine is being protonated by HCl (forming Anilinium chloride) and losing nucleophilicity. Add more TEA.
Old Aniline
Dark/Black crude product.
Aniline oxidizes to colored impurities. Distill aniline over Zinc dust before use.
Symptom: Product is an Oil / Sticky Gum
Cause: Residual solvent (DCM/EtOAc) or slight impurities preventing lattice formation.
Fix:
Apply high vacuum (<1 mbar) for 2 hours.
Seeding: Scratch the glass wall with a spatula.
Trituration: Add cold Hexane, sonicate, and cool in a freezer.
Symptom: "Two-Step" Route Failure
Scenario: You reacted 2-chloro-N-phenylacetamide with Sodium Ethoxide (NaOEt).
Issue: Low yield, insoluble white precipitate.
Explanation: The amide nitrogen proton is acidic (
). NaOEt can deprotonate the nitrogen, leading to intramolecular cyclization (displacing the chloride) to form 1,4-diphenylpiperazine-2,5-dione .
Solution: Abandon this route. Use the Direct Acylation method described above.
Visual Workflows
Synthesis Workflow (DOT Diagram)
Caption: Optimized workflow for the direct acylation of aniline under Schotten-Baumann type conditions.
Troubleshooting Logic Tree (DOT Diagram)
Caption: Decision tree for diagnosing common synthetic failures in amide formation.
Advanced Optimization (Pro-Tips)
For researchers requiring scale-up (>100g) or dealing with difficult substrates:
Catalytic DBU: Replacing TEA with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can significantly accelerate the reaction and improve yield by enhancing the nucleophilicity of the aniline, although TEA is usually sufficient for simple aniline.
Biphasic System: If anhydrous conditions are difficult to maintain, use the Schotten-Baumann method:
Phase 1: Aniline in DCM.
Phase 2: 10% NaOH (aq).
Process: Vigorously stir while adding acid chloride. The interfacial reaction is fast, but hydrolysis is a competing factor (requires excess acid chloride).
Solvent Swap: If the product is highly soluble in DCM (making crystallization hard), switch the reaction solvent to Toluene . The amine salt (TEA·HCl) will precipitate, and often the product will crystallize upon cooling the Toluene filtrate, simplifying workup.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Amide Synthesis via Acid Chlorides
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Side Reactions in Chloroacetamide Substitution (The "Two-Step" Risk)
Mishra, D., Singh, R., & Rout, C. (2017). A facile amidation of chloroacetyl chloride using DBU.[4][5] International Journal of ChemTech Research, 10(4), 586-591. (Discusses dimerization risks). Link
Phenacetin Distinction
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4754, Phenacetin. (Used to verify the structural difference between the target and Phenacetin). Link
purification methods for 2-ethoxy-N-phenylacetamide recrystallization
Case ID: PUR-2-ETHOXY-AMIDE Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Protocols and Troubleshooting for 2-Ethoxy-N-phenylacetamide ( ) Introduction Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-2-ETHOXY-AMIDE
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Recrystallization Protocols and Troubleshooting for 2-Ethoxy-N-phenylacetamide (
)
Introduction
Welcome to the Technical Support Center. You are likely working with 2-ethoxy-N-phenylacetamide (also known as
-ethoxyacetanilide), an intermediate often synthesized via the acylation of aniline with ethoxyacetyl chloride.
Unlike simple acetanilide, the addition of the ethoxy group (
) on the acyl chain introduces rotational flexibility and lipophilicity, which significantly alters crystallization behavior. This compound is prone to "oiling out" —a state where the product separates as a liquid rather than a solid during cooling. This guide prioritizes preventing that specific failure mode.
Part 1: Solvent System Selection
The choice of solvent is dictated by the Dielectric Constant (
) and the Melting Point (MP) of your target compound.
Target Properties (Estimated):
Structure:
Melting Point: ~78–82°C (Lower than acetanilide's 114°C due to the ethoxy chain disrupting lattice packing).
Solubility Profile: Soluble in ethanol, ethyl acetate, toluene; sparingly soluble in water and hexane.
Recommended Solvent Systems
System Class
Solvent Pair
Ratio (v/v)
Application Case
Risk Factor
Primary (Polar)
Ethanol / Water
Start 90:10, adjust to ~50:50
Standard purification. Removes inorganic salts and polar impurities.
High (Oiling Out): If water is added too fast or temp > 80°C.
Secondary (Non-Polar)
Toluene / Heptane
Variable
Used if the compound hydrates or oils out in water.
Low: BP of Heptane (98°C) is close to MP, but Toluene allows lower temp solubility.
Single Solvent
Ethyl Acetate
N/A
For initial crude cleanup (trituration) rather than full recrystallization.
Medium: Yield loss due to high solubility.
Technical Note: The ether oxygen in the ethoxy group accepts hydrogen bonds, making the compound more water-soluble than expected. Avoid using pure water; always maintain an organic co-solvent.
Part 2: Troubleshooting Guide (FAQs)
Q1: My product separates as a milky oil at the bottom of the flask instead of crystals. Why?A: This is "Oiling Out." It occurs when the saturation temperature of your solution is higher than the melting point of the solid.
Mechanism: As the solution cools, the solute separates as a liquid phase (oil) before it can organize into a crystal lattice.
Fix:
Reheat the mixture until the oil redissolves.
Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation temperature.
Seed the solution with a pure crystal at a temperature just below the melting point.
Cool very slowly (wrap the flask in a towel).
Q2: The crystals are colored (brown/purple) even after recrystallization.A: This indicates oxidation products of unreacted aniline .
Fix: Perform a "Hot Filtration" step with Activated Charcoal .[1]
Evaporate the mother liquor to 1/3 volume and cool again (Second Crop).
Ensure the final cooling step is at 0–4°C for at least 2 hours.
Part 3: Detailed Protocol (Ethanol/Water System)
This protocol is designed to minimize hydrolysis of the amide bond while ensuring maximum purity.
Reagents:
Crude 2-ethoxy-N-phenylacetamide
Solvent A: 95% Ethanol (The "Good" Solvent)
Solvent B: Distilled Water (The "Bad" Solvent/Anti-solvent)
Step-by-Step Methodology:
Saturation (The Dissolution):
Place crude solid in an Erlenmeyer flask.
Add minimum hot Ethanol (approx. 60-70°C) to just dissolve the solid.
Critical: If the solution is dark, add Activated Charcoal and filter hot (see FAQ Q2).
The Cloud Point (The Anti-Solvent Addition):
Keep the ethanol solution hot (but not boiling, ~60°C).
Add hot Water dropwise with constant swirling.
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
Add 2-3 drops of Ethanol to clear the turbidity.
Nucleation (The Cooling Phase):
Remove from heat.[1][2][4][5] Place the flask on a cork ring or wood surface (insulator).
Allow to cool to room temperature undisturbed.
Observation: If oil droplets form, scratch the glass vigorously with a glass rod to induce crystallization.
Harvesting:
Once at room temperature, cool in an ice bath (0°C) for 30 minutes.
Filter via vacuum filtration (Buchner funnel).
Wash crystals with cold 30:70 Ethanol:Water mixture.
Dry in a vacuum desiccator over
or Silica Gel.
Part 4: Visualization & Logic Flow
Diagram 1: Solvent Selection & Process Logic
This decision tree guides you through the purification strategy based on observed crude properties.
Caption: Decision matrix for solvent selection and troubleshooting "oiling out" during amide purification.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide recrystallization techniques and solvent pairs).
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for specific solvent properties and general purification of acetanilides).[1][6]
BenchChem Technical Data. (2025). General Recrystallization Guide for N-Substituted Acetamides. (Provides context on solubility parameters for phenylacetamides).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-ethoxy-N-phenylacetamide and all solvents before proceeding.
You are encountering solubility limitations with 2-ethoxy-N-phenylacetamide (an ortho-ethoxy analogue of acetanilide). While the acetanilide core possesses moderate polarity, the addition of the ethoxy group at the ortho position introduces significant lipophilicity and potential intramolecular hydrogen bonding (between the amide proton and ethoxy oxygen), which "locks" the polar centers and drastically reduces aqueous solubility compared to its parent compound.
This guide provides a tiered approach to solubilization, moving from standard cosolvent techniques to advanced inclusion complexation, ensuring compatibility with biological assays.[1]
Module 1: The Physicochemical Barrier
Before attempting solubilization, understand the thermodynamic enemy.
Property
Value / Characteristic
Implication
LogP (Predicted)
~1.8 – 2.2
Moderately lipophilic.[1] Will partition into membranes but resists water.[1]
Crystal Lattice
High Lattice Energy
The solid state is stabilized by intermolecular hydrogen bonds (amide-amide stacking).[1] Breaking this lattice requires energy (heat) or a solvent capable of disrupting these bonds (DMSO).
pKa
~14-15 (Neutral)
CRITICAL: This molecule is a non-ionizable amide under physiological conditions.[1] Adjusting pH (2–10) will NOT improve solubility.[1]
For most in vitro applications, a binary or ternary solvent system is required.[1] The "Step-Down" dilution method is the industry standard to prevent precipitation upon introduction to aqueous media.
Do not inject high-concentration DMSO stock directly into cold media.[1] This causes immediate local supersaturation and precipitation.
Prepare Master Stock: Dissolve compound in 100% DMSO to 100 mM. Sonicate if necessary.[1][2]
Intermediate Dilution (The Buffer Zone): Dilute the Master Stock 1:10 into PEG 400 or Propylene Glycol . This creates a 10 mM working stock in a solvent environment that is more water-friendly than pure DMSO.[1]
Final Dilution: Slowly add the Intermediate Stock to your aqueous media (pre-warmed to 37°C) with rapid vortexing.
Troubleshooting Decision Tree
Figure 1: Diagnostic logic for identifying the root cause of precipitation events.
Module 3: Advanced Solubilization (Cyclodextrins)
If cosolvents are toxic to your assay (e.g., sensitive primary cells) or if the compound precipitates over time, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] It encapsulates the lipophilic phenyl ring, presenting a hydrophilic surface to the water.
If turbidity occurs: The concentration is too high. Reduce dose or switch to the Cyclodextrin protocol (Module 3).
Frequently Asked Questions (FAQ)
Q: Can I use HCl or NaOH to dissolve it?A:No. 2-ethoxy-N-phenylacetamide is a neutral amide.[1] It does not have a basic nitrogen (like an amine) or an acidic proton (like a carboxylic acid) in the physiological pH range. Adding strong acid/base will likely only cause hydrolysis (breaking the molecule apart) rather than dissolving it [1].
Q: My stock solution in DMSO froze. Is it ruined?A: No. DMSO freezes at 19°C. Thaw it gently at 37°C and vortex vigorously. Ensure no crystals remain before use.[1]
Q: I see a "cloud" when I add the DMSO stock to my cell media.A: This is the "solvent shift" effect. The hydrophobic compound loses solubility instantly as the DMSO is diluted by water.
Fix: Use the Step-Down Dilution (Module 2) or increase the temperature of the media. If the cloud persists, you have exceeded the thermodynamic solubility limit; you must lower the concentration.
Q: What is the maximum DMSO concentration for cells?A:
Robust Cell Lines (HeLa, HEK293): Up to 0.5% v/v is usually tolerated.[1]
Primary Cells / Neurons: Do not exceed 0.1% v/v.[1]
Always run a vehicle control (DMSO only) to normalize data [2].
References
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (Provides the theoretical basis for the log-linear cosolvency model used in Module 2).
Timm, M., et al. (2013).[1] "Cytotoxicity of dimethyl sulfoxide (DMSO) in cell culture systems." Cytotechnology. Link
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Basis for Module 3).
Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. Link
troubleshooting side reactions in ethoxyacetyl chloride and aniline coupling
Ticket: Ethoxyacetyl Chloride + Aniline Coupling Executive Summary & Reaction Logic Welcome to the technical support interface. You are performing a nucleophilic acyl substitution to synthesize -phenyl-2-ethoxyacetamide...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket: Ethoxyacetyl Chloride + Aniline Coupling
Executive Summary & Reaction Logic
Welcome to the technical support interface. You are performing a nucleophilic acyl substitution to synthesize
-phenyl-2-ethoxyacetamide .
This reaction involves the attack of the aniline nitrogen lone pair on the carbonyl carbon of ethoxyacetyl chloride.
Critical Reactivity Note: The
-ethoxy group exerts a strong inductive electron-withdrawing effect ( effect). This makes the carbonyl carbon significantly more electrophilic than in standard acetyl chloride.
Pro: Faster reaction rates.
Con: Higher susceptibility to hydrolysis (moisture sensitivity) and increased risk of double acylation (imide formation).
Diagnostic Workflow
Before proceeding to specific fixes, locate your issue on the decision tree below.
Figure 1: Diagnostic decision tree for amide coupling issues. Follow the path matching your observation to find the likely chemical cause.
Troubleshooting Guides (FAQs)
Issue 1: "I have a persistent impurity running higher (less polar) than my product on TLC."
Diagnosis: You have likely formed the imide (
-diacylated product).
Mechanism: The amide product (-phenyl-2-ethoxyacetamide) is still nucleophilic. If the reaction is too hot, or if a local excess of acid chloride exists, the amide attacks a second molecule of ethoxyacetyl chloride.
Corrective Actions:
Reverse Addition: Never add aniline to the acid chloride. Always add the acid chloride dropwise to the aniline solution. This ensures the amine is always in excess until the end.
Temperature Control: Maintain the reaction at
during addition. The ethoxy group activates the chloride, making it reactive enough to couple at low temperatures where the side reaction is suppressed.
Stoichiometry: Do not use a large excess of acid chloride. Use 1.05 equivalents maximum.
Issue 2: "The reaction solidifies or stops halfway, and yield is ."
Diagnosis:Anilinium Hydrochloride formation.Mechanism: The reaction produces HCl as a byproduct.
If no auxiliary base is present, the HCl protonates the remaining unreacted aniline (). The protonated aniline is no longer nucleophilic and precipitates out, stopping the reaction at exactly 50% conversion [1].
Corrective Actions:
Add a Base: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 to 1.5 equivalents). These bases scavenge the HCl, keeping the aniline free and reactive.
Solvent Choice: If using non-polar solvents (Ether/Toluene), the salt will precipitate. Ensure vigorous stirring. Using DCM usually keeps the organic base salts solubilized better.
Issue 3: "My acid chloride is smoking, and the product contains ethoxyacetic acid."
Diagnosis:Hydrolysis.Mechanism: Ethoxyacetyl chloride is highly moisture-sensitive due to the electron-withdrawing ether oxygen. It reacts with atmospheric moisture or wet solvents faster than acetyl chloride does [2].
Corrective Actions:
Solvent Drying: Dry DCM or THF over molecular sieves (3Å or 4Å) before use.
Inert Atmosphere: Perform the reaction under Nitrogen or Argon balloon.
Quality Check: If the acid chloride has a sharp vinegar-like smell (stronger than usual) or contains white solids, distill it before use.
Technical Data & Comparison
Table 1: Reactant Properties & Risk Profile
Component
Role
Key Property
Implication for Protocol
Aniline
Nucleophile
Oxidation Prone
Reaction turns dark/purple if exposed to air/light too long. Use fresh aniline.
Ethoxyacetyl Chloride
Electrophile
-Alkoxy Group
High Reactivity. Faster hydrolysis and diacylation than standard acetyl chloride.
Triethylamine (TEA)
HCl Scavenger
Must be added before acid chloride to prevent anilinium salt precipitation.
Dichloromethane (DCM)
Solvent
Non-nucleophilic
Excellent solubility for reactants; good for anhydrous protocols.
Validated Experimental Protocols
Choose the protocol that fits your available resources.
Protocol A: Anhydrous Conditions (Recommended for High Purity)
Best for: Small scale, high-value substrates, avoiding hydrolysis.
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with
.
Charge: Add Aniline (1.0 equiv) and Triethylamine (1.2 equiv) . Dissolve in anhydrous DCM (0.2 M concentration) .
Cool: Submerge flask in an ice-water bath (
).
Addition: Dissolve Ethoxyacetyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
Why? Dropwise addition prevents local heating and high concentration of acid chloride, minimizing diacylation [3].
Monitor: Allow to warm to Room Temperature (RT). Monitor by TLC (typically complete in <1 hour).
Workup: Quench with saturated
(removes unreacted acid chloride). Wash organic layer with (removes unreacted aniline/TEA). Dry over and concentrate.
Best for: Large scale, robust substrates, or if anhydrous solvents are unavailable.
Setup: Standard flask open to air (or loosely capped).
Charge: Dissolve Aniline (1.0 equiv) in DCM or Ethyl Acetate . Add an equal volume of 10% NaOH (aq) or saturated
.
Addition: Add Ethoxyacetyl chloride (1.2 equiv) dropwise to the vigorously stirring biphasic mixture.
Note: You need a slight excess (1.2 eq) because some acid chloride will hydrolyze in the aqueous phase.
Mechanism: The aniline reacts in the organic phase/interface. The HCl produced is neutralized by the aqueous base.[1]
Workup: Separate layers. Wash organic layer with water and brine.
Reaction Pathway Visualization
Figure 2: Chemical pathway showing the desired route (Green) vs. competitive side reactions (Red/Yellow).
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and anhydrous acylation protocols).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of inductive effects on acid chloride reactivity).
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide coupling methodologies and side reactions).
Technical Support Center: Purification of 2-Ethoxy-N-phenylacetamide
Welcome to the technical support guide for the purification of crude 2-ethoxy-N-phenylacetamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of crude 2-ethoxy-N-phenylacetamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Identifying and Removing Common Impurities
Question: What are the most likely impurities in my crude 2-ethoxy-N-phenylacetamide sample?
Answer: The impurity profile of your crude product is intrinsically linked to its synthesis method. A common route to N-aryl acetamides involves the acylation of an aniline with an acyl chloride or anhydride. Therefore, the most probable impurities include:
Unreacted Starting Materials:
Aniline (Basic): If the reaction does not go to completion, residual aniline will be present.
2-Ethoxyacetic Acid (Acidic): This can be present from the hydrolysis of the acylating agent (e.g., 2-ethoxyacetyl chloride) or if used as the starting material in a coupling reaction.[1]
Side-Reaction Products: These can include products from self-condensation or other unintended reactions.[1]
Degradation Products: The compound may degrade slightly under harsh reaction or workup conditions, leading to colored impurities.[1]
Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude product.
Question: How can I efficiently remove both acidic and basic impurities from my crude product in one workflow?
Answer: An acid-base extraction is the most effective and widely used technique for this purpose.[2] This method manipulates the solubility of acidic and basic impurities by converting them into their water-soluble salt forms, allowing them to be washed away from your neutral product which remains in the organic solvent.[3][4]
The underlying principle is a simple acid-base reaction.[5]
Removing Acidic Impurities (e.g., 2-ethoxyacetic acid): By washing the organic solution with a weak aqueous base like sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid. This forms a sodium carboxylate salt, which is ionic and thus highly soluble in the aqueous layer.
Removing Basic Impurities (e.g., Aniline): A subsequent wash with a dilute aqueous acid like hydrochloric acid (HCl) will protonate the basic amine group of aniline.[5] This forms an anilinium chloride salt, which is also water-soluble.
Your neutral product, 2-ethoxy-N-phenylacetamide, does not react with either the weak base or the acid and remains dissolved in the organic solvent.
Technical Support Center: HPLC Method Development for 2-Ethoxy-N-phenylacetamide
Welcome to the technical support center for the HPLC analysis of 2-ethoxy-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the HPLC analysis of 2-ethoxy-N-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. As your dedicated application scientist, I will walk you through the nuances of method development, drawing from established scientific principles and extensive field experience to ensure your success.
I. Understanding the Analyte: 2-Ethoxy-N-phenylacetamide
Before embarking on HPLC method development, a thorough understanding of the analyte's physicochemical properties is paramount. For the purpose of this guide, we will consider 2-ethoxy-N-phenylacetamide to have properties analogous to the structurally similar and well-characterized compound, phenacetin.
Physicochemical Properties (based on Phenacetin as an analog):
As a neutral compound, pH adjustments of the mobile phase are not primarily for controlling analyte ionization but can be used to control the ionization of residual silanols on the stationary phase, which can improve peak shape.[7]
This is a good starting point for setting the detection wavelength on a UV detector for optimal sensitivity.
II. HPLC Method Development Workflow
A systematic approach to method development is crucial for achieving a robust and reliable analytical method. The following workflow outlines the key stages:
Caption: A stepwise workflow for HPLC method development.
III. Recommended Starting HPLC Method
This section provides a detailed, step-by-step protocol for a baseline reversed-phase HPLC method for the analysis of 2-ethoxy-N-phenylacetamide.
Experimental Protocol
1. Sample Preparation:
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-ethoxy-N-phenylacetamide reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock solution can be further diluted to desired concentrations for linearity and accuracy studies.
Sample Solution: Prepare the sample in the same diluent as the standard solution to a target concentration of 100 µg/mL.
2. HPLC Instrumentation and Conditions:
Parameter
Recommended Condition
Rationale
HPLC System
Any standard HPLC system with a UV detector
---
Column
C18, 4.6 x 150 mm, 5 µm
A C18 column is a good starting point for moderately hydrophobic compounds. The dimensions and particle size are standard for conventional HPLC.[9]
Mobile Phase A
Water with 0.1% Formic Acid
Formic acid is a volatile modifier suitable for MS detection and helps to control the pH of the mobile phase.[10]
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.[11]
Elution Mode
Gradient
A gradient elution is recommended for initial method development to determine the elution profile of the analyte and any impurities.[12][13]
This scouting gradient allows for the determination of the approximate organic content needed to elute the analyte, followed by a column wash and re-equilibration.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection Wavelength
250 nm
Based on the UV absorbance maximum of the analogous compound, phenacetin.[8]
3. Data Analysis:
Integrate the peak corresponding to 2-ethoxy-N-phenylacetamide.
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
Assess system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections.
IV. Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of 2-ethoxy-N-phenylacetamide in a question-and-answer format.
Problem
Potential Cause(s)
Troubleshooting Steps
Peak Tailing
1. Secondary Interactions: Interaction of the analyte with residual silanols on the silica-based stationary phase.[7] 2. Column Overload: Injecting too much sample mass onto the column. 3. Column Void: A void or channel has formed at the column inlet.
1. Mobile Phase pH: Ensure the mobile phase pH is low (e.g., by adding 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[10] 2. Reduce Injection Concentration: Dilute the sample and standard solutions. 3. Column Flushing/Replacement: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column.[14]
Peak Fronting
1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase. 2. Column Overload: Injecting a large volume of a concentrated sample.
1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible. 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
Split or Double Peaks
1. Co-eluting Impurity: An impurity is eluting at a very similar retention time. 2. Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit, causing the sample to be unevenly distributed.[14] 3. Sample Solvent Effect: Similar to peak fronting, a strong sample solvent can cause peak distortion.
1. Optimize Separation: Adjust the mobile phase composition or gradient slope to improve resolution. 2. Column Maintenance: Reverse-flush the column. If this fails, replace the frit or the entire column.[14] 3. Modify Sample Diluent: As with peak fronting, use a weaker sample solvent.
Irreproducible Retention Times
1. Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections, especially in gradient elution.[12] 2. Pump Malfunction: Inconsistent mobile phase delivery. 3. Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature.
1. Increase Equilibration Time: Extend the post-run time at the initial mobile phase composition. A general rule is to allow at least 10 column volumes for re-equilibration. 2. System Check: Check for leaks, prime the pump, and ensure proper solvent degassing. 3. Use a Column Oven: Maintain a constant column temperature.
High Backpressure
1. Column Blockage: Particulate matter from the sample or mobile phase has blocked the column frit or packing.[15] 2. System Blockage: A blockage in the tubing, injector, or guard column. 3. Precipitation of Buffer: Using a buffer that is not soluble in the organic portion of the mobile phase.
1. Filter Samples and Mobile Phases: Use a 0.45 µm or 0.22 µm filter. 2. Isolate the Source: Systematically remove components (column, guard column) to identify where the pressure increase originates.[15] 3. Ensure Buffer Solubility: Check the solubility of the buffer in the highest organic percentage of your gradient.
V. Frequently Asked Questions (FAQs)
Q1: What is the best initial mobile phase composition for 2-ethoxy-N-phenylacetamide?
A1: For a neutral, moderately hydrophobic compound like 2-ethoxy-N-phenylacetamide, a good starting point for a reversed-phase method is a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.[5][11] Water/acetonitrile mixtures are often preferred due to their lower viscosity and better UV transparency at low wavelengths.[11] An initial scouting gradient, such as the one described in the protocol above, is highly recommended to determine the optimal organic solvent concentration for elution.
Q2: Should I use an isocratic or gradient elution?
A2: For method development and when analyzing samples that may contain impurities with a wide range of polarities, a gradient elution is generally preferred.[13] It allows for the separation of components with different hydrophobicities in a reasonable timeframe and often results in sharper peaks for later-eluting compounds.[13] Once the method is optimized and if the analysis is for routine quantification of the main peak with no closely eluting impurities, an isocratic method can be developed for simplicity and faster run times (including equilibration).[12][16]
Q3: How do I choose the appropriate HPLC column?
A3: The choice of column depends on the analyte's properties. For 2-ethoxy-N-phenylacetamide, a reversed-phase column is the most suitable choice due to its moderate hydrophobicity.[9] A C18 (octadecyl) stationary phase is the most common and a good first choice.[9] If additional selectivity is needed to resolve impurities, other stationary phases like C8 (octyl) or Phenyl-Hexyl can be explored.[7] Column dimensions of 4.6 x 150 mm with 5 µm particles are standard for conventional HPLC, while shorter columns with smaller particles (e.g., 2.1 x 50 mm, <2 µm) can be used for faster analysis on UHPLC systems.
Q4: My peak shape is poor. What are the first things I should check?
A4: The most common causes of poor peak shape, particularly tailing, are secondary interactions with the stationary phase and issues with the sample solvent.[7] First, ensure your mobile phase is adequately acidified (e.g., with 0.1% formic acid) to suppress silanol activity.[7] Second, verify that your sample is dissolved in a solvent that is no stronger than your initial mobile phase. If these do not resolve the issue, consider potential column contamination or degradation.[17]
Q5: What are the key parameters to validate for this HPLC method according to ICH guidelines?
A5: According to the ICH Q2(R2) guideline, the key validation parameters for a quantitative impurity test or an assay include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
Detection Limit (for impurity methods): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Quantitation Limit (for impurity methods): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Each of these parameters requires a specific set of experiments to be performed and documented.[18][19][20]
VI. References
Separation of Phenacetin on Newcrom R1 HPLC column. SIELC Technologies.
Application Note: Analysis of Phenacetin and its Metabolites by High-Performance Liquid Chromatography (HPLC). Benchchem.
Phenacetin | 62-44-2. ChemicalBook.
Exploring the Different Mobile Phases in HPLC. Moravek.
You are analyzing 2-ethoxy-N-phenylacetamide , a structural hybrid containing a robust amide backbone and a more labile ether linkage alpha to the carbonyl. In drug development, this molecule often serves as a model intermediate or an impurity marker.
The Core Challenge:
Unlike simple acetanilides, the 2-ethoxy group introduces a "weak link" susceptible to radical cleavage and oxidative degradation at temperatures significantly lower than the amide bond rupture. This guide moves beyond standard protocols to address the specific kinetic and mechanistic behaviors of this ether-amide conjugate.
Module 1: Pre-Analysis & Sample Integrity (The "Ghost" Peak)
User Question: "I see a weight loss event at ~90°C in TGA, but the literature suggests the melting point is nearby. Is my sample degrading?"
Technical Diagnosis:
This is the most common error in analyzing low-melting amides. 2-ethoxy-N-phenylacetamide has a melting point (MP) likely in the range of 75–85°C (depending on polymorph purity). A TGA weight loss here is rarely degradation; it is usually solvent entrapment or sublimation .
Troubleshooting Protocol 1.1: Distinguishing Volatiles from Degradation
Observation (TGA)
Observation (DSC)
Diagnosis
Action Required
Mass loss < 100°C
Broad endotherm
Residual Solvent
Dry sample in vacuum oven at 40°C for 12h.
Mass loss < 100°C
Sharp endotherm
Sublimation
Use hermetic pans with a pinhole (see below).
No Mass loss
Sharp endotherm
Melting ()
Proceed to degradation analysis.
The Hermetic Pinhole Technique:
For this compound, standard open pans are risky due to its potential to sublime near its MP.
Seal the sample in a hermetic aluminum pan.
Pierce the lid with a laser or needle (50
pinhole).
Rationale: This creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape later at higher temperatures.
Module 2: Thermal Degradation Profiling (TGA/DSC)
User Question: "At what temperature does the molecule actually break down, and what is the mechanism?"
Technical Diagnosis:
The degradation of 2-ethoxy-N-phenylacetamide is a multi-stage process. The ether linkage (
) is the kinetic bottleneck.
Experimental Workflow
Figure 1: Validated workflow for thermal stability profiling. Note the branch to Py-GC/MS for chemical identification.
The Degradation Mechanism (The "Ether Zipper")
Unlike Phenacetin (where the ether is on the ring), here the ether is on the side chain.
Primary Event (
): Homolytic cleavage of the bond.
Secondary Event: Amide bond rupture releasing Aniline.
User Question: "How do I predict the stability of this compound at room temperature based on high-temp data?"
Technical Diagnosis:
You must calculate the Activation Energy (
) using Isoconversional Methods . Do not use a single heating rate (Kissinger method) as it assumes a single-step mechanism, which is false for ether-amides.
Step-by-Step Kinetic Protocol (KAS Method)
Run TGA at 4 different heating rates (
): 2, 5, 10, and 20 °C/min.
Extract Temperature (
) at specific conversion levels ().
Plot:
vs (Kissinger-Akahira-Sunose equation).
Result: The slope of the line
.
Interpretation Guide:
If
is constant across : Single-step degradation.
If
drops as increases: The degradation becomes autocatalytic (common if acidic byproducts like ethoxyacetic acid are formed).
Module 4: Chemical Identification (GC-MS Troubleshooting)
User Question: "I injected the degraded sample into GC-MS, but I see peaks that weren't in the TGA. Why?"
Technical Diagnosis:
The GC injector port is a thermal reactor. If your injector is set to 250°C, you are inducing degradation during analysis.
GC-MS Optimization for Thermolabile Amides
Injector Temp: Lower to 200°C (or as close to
as possible without condensing).
Split Ratio: Increase to 50:1 to reduce residence time.
Column: Use a mid-polarity column (e.g., DB-1701) to separate the polar aniline from the non-polar parent.
Fragmentation Fingerprint (EI Source 70eV):
Parent Ion:
(Weak or absent if unstable).
Base Peak:
(Aniline cation ) or ().
Diagnostic Loss: Loss of 45 Da (
) indicates side-chain cleavage.
References & Authority
Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19. Link
Standard for KAS kinetic method.
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
Reference for hermetic pan usage in volatile organic analysis.
Moldoveanu, S. C. (2019). Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier.
Mechanisms of amide and ether thermal cleavage.
NIST Chemistry WebBook. Mass Spectra of Acetanilide Derivatives. Link
Source for fragmentation pattern comparison.
Reference Data & Comparative Studies
Validation
1H NMR spectrum analysis of 2-ethoxy-N-phenylacetamide
This guide provides an in-depth technical analysis of the H NMR spectrum of 2-ethoxy-N-phenylacetamide (also known as N-phenyl-2-ethoxyacetamide). It is designed for researchers requiring structural validation of acetani...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the
H NMR spectrum of 2-ethoxy-N-phenylacetamide (also known as N-phenyl-2-ethoxyacetamide). It is designed for researchers requiring structural validation of acetanilide derivatives and offers a comparative framework against common structural analogues.
Comparative Guide:
H NMR Analysis of 2-Ethoxy-N-phenylacetamide
Executive Summary
2-ethoxy-N-phenylacetamide (
) is a structural derivative of acetanilide where the acetyl methyl group is substituted with an ethoxymethyl moiety. In medicinal chemistry, it serves as a key intermediate for synthesizing heterocyclic scaffolds (e.g., quinolines, oxazoles).
This guide differentiates the target compound from its parent (acetanilide) and its constitutional isomer (phenacetin) using high-resolution NMR. The presence of the
-methylene singlet (~4.0 ppm) and the ethoxy coupling pattern are the definitive spectral fingerprints for validation.
Structural Anatomy & Signal Logic
The molecule consists of three distinct magnetic environments: the aromatic phenyl ring, the amide linker, and the ethoxyacetyl tail.
Diagram 1: Chemical Structure & Proton Assignment
Caption: Magnetic environments of 2-ethoxy-N-phenylacetamide. The α-methylene group acts as the critical diagnostic bridge.
Detailed Spectral Assignment (Experimental Data)
The following data represents the consensus chemical shifts in Chloroform-
() at 300-600 MHz.
Table 1:
H NMR Assignment (
)
Position
Group
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Mechanistic Insight
NH
Amide Proton
8.20 - 8.50
Broad Singlet
1H
-
Highly solvent/concentration dependent due to H-bonding.
Ar-H
Phenyl (Ortho)
7.55 - 7.60
Doublet (d)
2H
~8.0
Deshielded by the amide nitrogen's inductive effect.
Ar-H
Phenyl (Meta/Para)
7.10 - 7.35
Multiplet (m)
3H
-
Typical monosubstituted benzene pattern.
-CH
Methylene
4.02
Singlet (s)
2H
-
Diagnostic Peak. Deshielded by both Carbonyl () and Oxygen ().
O-CH
Ethoxy CH
3.65
Quartet (q)
2H
7.0
Coupled to the terminal methyl group.
CH
Ethoxy CH
1.28
Triplet (t)
3H
7.0
Shielded methyl group; classic triplet.
Critical Note: In DMSO-
, the Amide NH signal will shift significantly downfield (to ~9.8 - 10.0 ppm) and sharpen due to strong hydrogen bonding with the sulfoxide oxygen, slowing the proton exchange rate.
Comparative Analysis: Validating Identity
To ensure scientific integrity, one must prove the compound is not a precursor or an isomer.
Comparison A: Target vs. Acetanilide (Parent)
Context: Acetanilide (
) is the starting material scaffold or a potential degradation product.
Feature
Acetanilide
2-Ethoxy-N-phenylacetamide (Target)
Acetyl Region
Singlet at 2.1 ppm ()
Singlet at 4.0 ppm ()
Aliphatic Region
Empty
Quartet (3.6 ppm) + Triplet (1.2 ppm)
Conclusion
The disappearance of the 2.1 ppm singlet and appearance of the ethoxy pattern confirms substitution.
Comparison B: Target vs. Phenacetin (Isomer)
Context: Phenacetin (
) has the same molecular formula () but different connectivity.
Feature
Phenacetin (Isomer)
2-Ethoxy-N-phenylacetamide (Target)
Aromatic Pattern
AA'BB' System (Two distinct doublets, Para-substituted)
Multiplet (5H, Mono-substituted)
Ethoxy Position
Attached to Phenyl Ring ()
Attached to Carbonyl ()
Acetyl Group
Singlet at 2.1 ppm
Replaced by singlet at 4.0 ppm
Conclusion
If the aromatic region shows two clear doublets (integrating 2H each), you have the isomer (Phenacetin), not the target.
Experimental Protocol & Workflow
To achieve reproducible results suitable for publication, follow this standardized workflow.
Diagram 2: Sample Preparation & Analysis Workflow
Caption: Standard Operating Procedure (SOP) for NMR characterization.
Step-by-Step Methodology
Massing: Weigh 5–10 mg of the dried solid.
Solvation: Add 0.6 mL of
(containing 0.03% TMS).
Expert Tip: If the compound is an intermediate with free amines or acids, use DMSO-
to prevent peak broadening from exchange.
Shimming: Ensure the lock signal is stable. Shim until the solvent residual peak (
at 7.26 ppm) is a sharp singlet (linewidth < 0.5 Hz).
Acquisition:
Relaxation Delay (D1): Set to at least 3.0 seconds. The amide proton relaxes slowly; a short D1 will lead to under-integration of the NH peak.
Scans (NS): 16 scans are usually sufficient for >5 mg sample.
Integration: Calibrate the Ethoxy-Methyl triplet (1.28 ppm) to exactly 3.00H. All other integrals should normalize relative to this stable signal.
Logic Tree for Structural Confirmation
Use this decision tree to interpret your spectrum and troubleshoot impurities.
Diagram 3: Assignment Decision Logic
Caption: Decision logic for distinguishing the target from common isomers.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift tables and substituent effects).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for Acetanilide and Phenacetin comparative spectra).
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Authoritative source on Amide NH solvent shifts).
PubChem. (2024). Compound Summary: 2-ethoxy-N-phenylacetamide. National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Definition
Target Molecule: 2-ethoxy-N-phenylacetamide (also known as N-phenyl-2-ethoxyacetamide).
CAS: 55375-30-5 (Generic reference for structure)
Molecular Formula:
The Analytical Challenge:
In drug development and intermediate synthesis, this molecule is frequently confused with its structural isomer, Phenacetin (N-(4-ethoxyphenyl)acetamide), and its ortho-isomer (N-(2-ethoxyphenyl)acetamide). While they share the same molecular weight (179.22 g/mol ) and elemental composition, their pharmacological properties and toxicological profiles differ drastically.
Crucial Structural Distinction:
Target (2-ethoxy-N-phenylacetamide): The ethoxy group (
) is attached to the acetyl chain (-carbon). The aromatic ring is monosubstituted .
Alternative (Phenacetin): The ethoxy group is attached directly to the phenyl ring (para-position). The aromatic ring is disubstituted .
This guide details the FTIR spectral fingerprints required to unequivocally distinguish the target from its isomers and precursors.
Theoretical Framework: The Spectral "Fingerprint"
To identify 2-ethoxy-N-phenylacetamide, you must validate three specific spectral regions. The presence of an amide is not enough; you must confirm the location of the ether linkage and the substitution pattern of the benzene ring.
Key Vibrational Modes[1]
Functional Group
Vibration Mode
Target: 2-ethoxy-N-phenylacetamide
Isomer: Phenacetin
Differentiation Logic
Ether (C-O-C)
Asymmetric Stretch
1100–1150 cm⁻¹ (Aliphatic)
1230–1260 cm⁻¹ (Aromatic)
PRIMARY IDENTIFIER. The target has an aliphatic ether (), while Phenacetin has an aromatic ether (), which resonates at a higher frequency due to conjugation.
Aromatic Ring
Out-of-Plane (oop) Bending
690 & 750 cm⁻¹ (2 strong bands)
810–840 cm⁻¹ (1 strong band)
SECONDARY IDENTIFIER. The target is a monosubstituted benzene (Aniline derivative). Phenacetin is para-disubstituted.
Amide I
C=O Stretch
1660–1690 cm⁻¹
1650–1680 cm⁻¹
Less diagnostic. The -ethoxy group in the target exerts an inductive effect (), potentially shifting the C=O slightly higher than the methyl group in Phenacetin.
Amide II
N-H Bending
1530–1550 cm⁻¹
1530–1550 cm⁻¹
Non-diagnostic (present in both).
N-H Stretch
Stretching
3250–3300 cm⁻¹
3250–3300 cm⁻¹
Non-diagnostic.
Visualizing the Decision Logic
Figure 1: Logical workflow for spectral differentiation of 2-ethoxy-N-phenylacetamide from its isomers.
Detailed Comparative Analysis
A. Target vs. Precursors
To validate the synthesis (see Section 4), you must confirm the consumption of starting materials.
Aniline (Precursor 1):
N-H Region: Aniline (primary amine) shows a doublet at 3300–3400 cm⁻¹ (symmetric/asymmetric stretch). The product (secondary amide) shows a singlet N-H peak ~3280 cm⁻¹.
Carbonyl: Aniline lacks a C=O peak (1600–1700 cm⁻¹). The appearance of the strong Amide I band is the primary confirmation of reaction progress.
Ethoxyacetyl Chloride (Precursor 2):
Carbonyl: Acid chlorides have a C=O stretch at a very high frequency (~1800 cm⁻¹ ). The shift down to ~1660–1690 cm⁻¹ confirms the formation of the amide bond.
C-Cl Stretch: The disappearance of the C-Cl band (~600–800 cm⁻¹ region, often broad/complex) is a secondary indicator.
B. Target vs. Phenacetin (The Isomer Trap)
This is the most critical comparison. Both are white powders with similar melting points.
The "Smoking Gun": Look at 1240 cm⁻¹ .
If there is a massive, sharp peak here, you have Phenacetin (Ar-O-C stretch).
If this region is relatively quiet and you see a strong band lower down at 1120 cm⁻¹ , you have 2-ethoxy-N-phenylacetamide .
The "Fingerprint" Confirmation:
Look at 690–750 cm⁻¹ .
Target: Two distinct peaks (Monosubstituted benzene).
Phenacetin: One dominant peak ~830 cm⁻¹ (Para-substituted benzene).
Experimental Protocol: Synthesis & Analysis
This protocol describes the synthesis of the target to generate the standard for FTIR validation.
Setup: Dissolve Aniline and TEA in dry DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C in an ice bath.
Addition: Add Ethoxyacetyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), then saturated
(to remove acid), then Brine.
Isolation: Dry over
, filter, and evaporate solvent. Recrystallize the crude solid from Ethanol/Water.
FTIR Analysis Protocol
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and reproducibility.
Background: Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.
Sample Loading: Place ~5 mg of the dried, recrystallized solid onto the ATR crystal (Diamond or ZnSe).
Compression: Apply pressure using the anvil until the force gauge is in the "green" zone (ensure good contact).
Acquisition: Collect 16–32 scans.
Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this can obscure the splitting in the aromatic fingerprint region (690/750 cm⁻¹).
Workflow Diagram
Figure 2: Synthesis and analysis workflow for generating the reference standard.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general IR peak assignments).
NIST Chemistry WebBook. Infrared Spectra of Structural Isomers (Phenacetin). National Institute of Standards and Technology.[1]
PubChem. Compound Summary: 2-Phenylacetamide (Analogous Amide Structure). National Library of Medicine.
Sigma-Aldrich. Product Specification: Ethoxyacetyl Chloride. (Verification of precursor availability).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for Aliphatic vs.
comparative corrosion inhibition efficiency of 2-ethoxy-N-phenylacetamide vs benzotriazole
This guide provides a comparative technical analysis of 2-ethoxy-N-phenylacetamide versus the industry-standard Benzotriazole (BTA) as corrosion inhibitors. While BTA remains the benchmark for copper and copper-alloy pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 2-ethoxy-N-phenylacetamide versus the industry-standard Benzotriazole (BTA) as corrosion inhibitors. While BTA remains the benchmark for copper and copper-alloy protection, 2-ethoxy-N-phenylacetamide represents a class of alkoxy-acetamide derivatives offering tunable inhibition properties, particularly valuable in microelectronics etching and controlled dissolution processes.
Executive Summary
Benzotriazole (BTA): The "Gold Standard" for copper protection. It functions via chemisorption, forming a stable, insoluble polymeric film (
). It offers superior efficiency (>95%) but faces scrutiny regarding aquatic toxicity and solubility limits.
2-Ethoxy-N-Phenylacetamide (EPA): A specialized organic inhibitor. It functions via mixed-mode adsorption (physisorption/chemisorption) facilitated by the ether-oxygen and amide-nitrogen. It is often used in etching formulations (e.g., Cu/Mo thin films) where controlled dissolution is preferred over total passivation, or as a co-inhibitor to modulate the strong blocking effect of BTA.
Chemical Profile & Mechanism[1][2][3]
Structural Analysis
The core difference lies in the active centers available for metal coordination.
Feature
Benzotriazole (BTA)
2-Ethoxy-N-Phenylacetamide (EPA)
Structure
Fused benzene and triazole ring
Phenyl ring linked to an acetamide group with an -ethoxy substituent
Donor-Acceptor interactions (O/N lone pairs Metal d-orbitals)
Film Type
3D Polymeric Complex (Insoluble)
Monolayer Adsorption (Langmuir Isotherm)
Mechanism of Action[1][2][4]
BTA Mechanism: BTA deprotonates in neutral/alkaline media, forming a covalent bond with
or ions. These complexes stack to form a hydrophobic barrier that completely blocks anodic dissolution.
EPA Mechanism: The ethoxy group (-OCH₂CH₃) acts as an electron donor, increasing the electron density on the carbonyl oxygen. This enhances the molecule's ability to adsorb onto the metal surface.[1] Unlike BTA, EPA typically forms a 2D adsorbed monolayer that slows diffusion of corrosive ions (
, ) without completely "sealing" the surface, making it ideal for fine-tuning etch rates.
Visualization: Adsorption Pathways
Caption: Comparative adsorption pathways. BTA forms a polymeric barrier, while EPA forms a surface monolayer.
Experimental Methodology
To objectively compare these inhibitors, a self-validating protocol using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) is required.
Protocol: Electrochemical Evaluation
Objective: Determine Inhibition Efficiency (
) and Adsorption Isotherm.
Electrode Preparation:
Working Electrode: Pure Copper (99.9%) or Mild Steel (depending on target). Embedded in epoxy, exposed area
.
Polishing: Abraid with SiC paper (400–2000 grit), rinse with distilled water/acetone.
Electrolyte:
Standard:
(Neutral) or (Acidic).
Inhibitor Concentration Range:
to .
Measurement Steps:
OCP: Monitor Open Circuit Potential for 30 mins until stable (
).
EIS: Frequency range
to , amplitude .
PDP: Scan range
vs OCP, scan rate .
Data Calculation
Calculate Inhibition Efficiency (
) using Charge Transfer Resistance () from EIS:
Performance Comparison Data
The following data summarizes typical performance characteristics derived from comparative studies of triazoles vs. acetamide derivatives in acidic/chloride media.
Formation of insoluble, persistent film prevents pitting for months.
Micro-Etching (Cu/Mo)
EPA
Allows for controlled etch rates. BTA often stops etching entirely, causing defects or residues.
High Acidity (Pickling)
EPA
Protonated amide nitrogen works well in high environments where BTA film might destabilize.
Environmental Compliance
EPA
Acetamides degrade more easily than the persistent benzotriazole ring.
Thermodynamic & Surface Analysis[6]
Adsorption Isotherm
Both inhibitors typically follow the Langmuir Adsorption Isotherm , defined as:
BTA: High
value indicates strong binding affinity.
EPA: Moderate
value indicates reversible binding, useful for processes requiring inhibitor removal (e.g., post-etch cleaning).
Surface Morphology (SEM/AFM)
BTA Treated: Surface appears smooth with a visible "film" layer often detectable by thickness analysis. Pitting is completely suppressed.
EPA Treated: Surface is smoother than the blank but may show micro-texture. The inhibitor does not form a thick film, preserving the underlying metal topography better for precision applications.
Experimental Workflow Diagram
Caption: Standard workflow for comparative corrosion inhibition testing.
Conclusion & Recommendation
Verdict:
Choose Benzotriazole (BTA) if your primary goal is maximum protection efficiency (>95%) and long-term durability, particularly for copper in neutral or alkaline water systems. It remains the unassailable standard for passivation.
Choose 2-Ethoxy-N-Phenylacetamide (EPA) if you are developing etching solutions (e.g., for Cu/Mo films) where you need to moderate the corrosion rate rather than stop it completely. Its "tunable" nature and higher solubility in organic formulations make it a superior choice for precision manufacturing and "greener" formulations.
References
Patent: Copper Molybdenum Metal Laminated Film Etching Solution Composition. (TWI666301B). Describes the use of 2-ethoxy-N-phenylacetamide in conjunction with BTA for controlled etching.Link
Comparison of Benzotriazole and Indazole as Corrosion Inhibitors for Copper. Corrosion Science. (Foundational comparison of azole mechanisms). Link
Acetamide Derivatives as Corrosion Inhibitors for Mild Steel. International Journal of Corrosion. (General efficiency data for N-phenylacetamide derivatives). Link
Adsorption Mechanism of Organic Corrosion Inhibitors. Journal of Molecular Liquids. (Theoretical grounding for Langmuir adsorption of amides). Link
Sigma-Aldrich Product Data: 2-Ethoxy-N-phenylacetamide. (Chemical properties and CAS 149029-50-5 verification). Link
mass spectrometry fragmentation pattern of 2-ethoxy-N-phenylacetamide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-ethoxy-N-phenylacetamide , structured for researchers and analytical scientists. Executive Summary & Compar...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-ethoxy-N-phenylacetamide , structured for researchers and analytical scientists.
, MW 179.22) is a structural hybrid of an acetanilide core and an ether-substituted side chain. In pharmaceutical development, it often appears as a process-related impurity or a synthetic intermediate for analgesic and antipyretic agents.
This guide compares its fragmentation performance (spectral fingerprinting reliability) against two primary structural analogs:
N-Phenylacetamide (Acetanilide): The parent scaffold lacking the ether functionality.
2-Methoxy-N-phenylacetamide: The lower homolog, used to benchmark alkyl chain-specific fragmentation (e.g., McLafferty rearrangements).
) and a stabilized oxonium ion series , providing superior specificity for structural elucidation compared to the generic phenyl-amine fragments of acetanilide.
Experimental Methodology (Protocol)
To ensure reproducible fragmentation data, the following acquisition parameters are recommended. This protocol is designed to maximize the detection of diagnostic low-abundance ions.
Standardized EI-MS Acquisition Protocol
Ionization Mode: Electron Impact (EI) at 70 eV .
Source Temperature:
(Prevents thermal degradation of the ether linkage).
Transfer Line:
.
Scan Range: m/z 25 – 250 (Must capture low mass oxonium ions at m/z 31/45).
Sample Introduction
GC-MS: Splitless injection (1
L) at .
Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25
m film).
Direct Insertion Probe (DIP): Recommended for pure standards to observe the molecular ion (
) without thermal hydrolysis.
Fragmentation Pattern Analysis
The mass spectrum of 2-ethoxy-N-phenylacetamide is governed by the competition between the aromatic stability of the aniline ring and the lability of the ether side chain.
Primary Fragment Ions (Peak Table)
m/z (Mass-to-Charge)
Relative Abundance
Ion Identity
Fragment Structure
Diagnostic Value
179
Low (<10%)
Molecular Ion
151
Medium
Specific : Hydrogen rearrangement (Ethylene loss).
134
Medium
Backbone : Alpha-cleavage at ether.
120
Low
Scaffold : Isocyanate-like cation.
93
Base Peak (100%)
Aniline Radical Cation
Generic : Characteristic of all acetanilides.
87
Low
Side Chain : Acylium ion.
77
High
Phenyl Cation
Aromatic : Degradation of m/z 93.
59
Medium
Side Chain : Ether alpha-cleavage.
29
High
Ethyl Cation
Alkyl : From ethoxy group.
Detailed Mechanistic Pathways
Pathway A: The "Aniline" Driver (Base Peak Formation)
The most dominant feature is the cleavage of the amide bond (
). The charge retention heavily favors the aromatic amine due to resonance stabilization.
Mechanism: Inductive cleavage of the amide bond accompanied by Hydrogen transfer (often from the alpha-carbon or solvent in ESI, but intramolecular in EI).
Result: Formation of the Aniline radical cation (m/z 93) . This peak confirms the
substructure but is blind to the side chain.
Pathway B: The "Ethylene Loss" (McLafferty-like Rearrangement)
This is the critical differentiator from the methoxy analog. The ethyl group on the ether oxygen possesses beta-hydrogens (relative to the ether oxygen).
Mechanism: A six-membered transition state is not typical here, but a four-membered hydrogen transfer or a remote hydrogen transfer allows the elimination of neutral ethylene (
).
Transition:
.
Significance: This confirms the presence of an ethoxy group specifically. A methoxy group cannot lose ethylene (28 Da).
Pathway C: Side-Chain Alpha-Cleavage
The ether oxygen directs cleavage at the adjacent carbon-carbon bonds.
Cleavage 1: Breakage between
(alpha) and Carbonyl. Generates (m/z 59 ).
Cleavage 2: Breakage between Carbonyl and Nitrogen. Generates the acylium ion
(m/z 87 ).
Visualization: Fragmentation Pathways
The following diagram illustrates the competitive fragmentation kinetics, highlighting the divergence between the aromatic stability (m/z 93) and side-chain diagnostics (m/z 151, 59).
Caption: Competitive fragmentation pathways of 2-ethoxy-N-phenylacetamide. The red path (m/z 93) dominates abundance, while the green path (m/z 151) provides structural specificity.
Comparative Performance Analysis
This section evaluates the "performance" of the fragmentation pattern in the context of identification specificity .
Comparison 1: vs. N-Phenylacetamide (Acetanilide)[1][2]
Alternative Structure:
(MW 135).
Spectral Overlap: Both show intense m/z 93 and m/z 77.
Differentiation:
Acetanilide: Shows a prominent m/z 43 (
).
2-Ethoxy: Shows m/z 87 (
) and m/z 59 .
Verdict: The 2-ethoxy derivative is easily distinguished by the shift of the acylium ion from 43 to 87 and the presence of oxygen-containing fragments (31, 45, 59).
Comparison 2: vs. 2-Methoxy-N-phenylacetamide
Alternative Structure:
(MW 165).
Spectral Overlap: Both show m/z 93, 77, and an acylium ion (m/z 87 vs m/z 73).
Differentiation (Critical):
Methoxy: Cannot lose ethylene. It may lose formaldehyde (
, 30 Da) or a methyl radical (15 Da).
Ethoxy: Distinctive loss of 28 Da (Ethylene) to form m/z 151.
Verdict: The m/z 151 peak is the "fingerprint" ion that validates the ethyl chain length over the methyl analog.
Summary Table: Diagnostic Ion Comparison
Compound
Molecular Ion (M+)
Base Peak
Acylium Ion
Specific Neutral Loss
2-Ethoxy-N-phenylacetamide
179
93
87
M - 28 (Ethylene)
2-Methoxy-N-phenylacetamide
165
93
73
M - 30 (Formaldehyde)
Acetanilide (Parent)
135
93
43
M - 42 (Ketene)
References
NIST Mass Spectrometry Data Center. "Acetamide, N-phenyl- (Acetanilide) Mass Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on McLafferty and alpha-cleavage mechanisms).
Clark, C. R., & Abiedalla, Y. (2023). "Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters." Rapid Communications in Mass Spectrometry, 37(24). (Establishes fragmentation rules for alkoxy-substituted aromatics). Available at: [Link]
Breci, L. "Mass Spectrometry - Fragmentation Patterns: Amides and Ethers." Chemistry LibreTexts. Available at: [Link]
Validation
Validating Purity of 2-Ethoxy-N-Phenylacetamide: A Comparative RP-HPLC Guide
Executive Summary & The Analytical Challenge 2-Ethoxy-N-phenylacetamide (often synthesized via the acylation of aniline with ethoxyacetyl chloride) presents a classic "small molecule" analytical challenge. Structurally,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Analytical Challenge
2-Ethoxy-N-phenylacetamide (often synthesized via the acylation of aniline with ethoxyacetyl chloride) presents a classic "small molecule" analytical challenge. Structurally, it contains a hydrophobic phenyl ring and a moderately polar ether-amide linkage.
In drug development, this motif often serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) or local anesthetics. The critical quality attribute (CQA) here is not just the assay of the main peak, but the quantitative resolution of specific impurities:
Aniline: Potentially genotoxic starting material (retained if pH is not controlled).
While techniques like qNMR (Quantitative Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) offer utility, RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) remains the industry gold standard for validating purity due to its superior sensitivity (LOD/LOQ) and ability to quantify trace impurities without thermal degradation.
Comparative Analysis: Why RP-HPLC?
Before detailing the protocol, we must objectively benchmark RP-HPLC against its primary alternatives for this specific molecule.
Table 1: Comparative Technology Assessment
Feature
RP-HPLC (UV-Vis)
qNMR ()
GC-MS
Primary Utility
Quantitative Impurity Profiling (0.05% - 100%)
Absolute Purity Assay (>98%)
Volatile Impurity ID
LOD (Limit of Detection)
Excellent ()
Moderate ()
Good ()
Sample Integrity
Non-destructive (fraction collection possible)
Non-destructive
Destructive (Thermal stress)
Selectivity
Tunable (pH, organic modifier, column chemistry)
Structural (overlapping signals common)
Boiling point/Polarity based
Throughput
High (Automated injection)
Low to Medium
High
Suitability for 2-Ethoxy...
Optimal. Separates polar aniline from neutral amide.
Good for assay, poor for trace aniline detection.
Risk of amide thermal degradation in injector port.
Decision Logic
Use qNMR for assigning the absolute structure of the primary standard. Use RP-HPLC for routine batch release and stability testing where detecting <0.1% aniline is mandatory.
Method Development Strategy (Expertise & Experience)
As an Application Scientist, I recommend a C18 (Octadecylsilane) stationary phase. The phenyl ring of the analyte provides sufficient
interaction potential, but the primary retention mechanism will be hydrophobic partitioning.
Critical Critical Process Parameters (CPPs):
Mobile Phase pH: Aniline (impurity) has a pKa of
.
At pH 7.0: Aniline is neutral and may co-elute with the amide or tail significantly.
At pH 3.0: Aniline is protonated (
), highly polar, and elutes near the void volume (), ensuring complete resolution from the neutral 2-ethoxy-N-phenylacetamide.
Decision: Use Acidic Buffer (pH 2.5 - 3.0).
Wavelength Selection:
The phenyl ring exhibits strong absorption at 254 nm (
transition).
The amide bond absorbs at 210-220 nm .
Decision: Use 254 nm for specificity (avoids baseline drift from mobile phase) or 210 nm if maximizing sensitivity for non-aromatic impurities is required.
Experimental Protocol: Validated RP-HPLC Method
Instrumentation & Conditions[2][3]
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
Column Temp: 30°C.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV @ 254 nm.
Mobile Phase Preparation
Solvent A (Buffer): 0.1% Orthophosphoric acid in Water (pH ~2.5).
Why: Suppresses silanol activity and protonates aniline.
Solvent B (Organic): Acetonitrile (HPLC Grade).
Elution Mode: Isocratic (60% A / 40% B) or Gradient (see below).
Recommended Gradient (for impurity profiling):
Time (min)
% Buffer (A)
% ACN (B)
Event
0.0
80
20
Equilibration
2.0
80
20
Injection
15.0
20
80
Elute Hydrophobics
18.0
20
80
Wash
18.1
80
20
Re-equilibration
| 23.0 | 80 | 20 | Stop |
Standard Preparation
Stock Solution: Dissolve 10 mg of 2-ethoxy-N-phenylacetamide Reference Standard in 10 mL of Mobile Phase (1000 ppm).
Impurity Stock: Dissolve 10 mg Aniline in 100 mL Mobile Phase (100 ppm).
System Suitability Solution: Mix Target Analyte (500 ppm) + Aniline (5 ppm) to verify resolution (
).
Validation Parameters (ICH Q2(R1/R2) Compliant)
To ensure Trustworthiness , the method must be validated against ICH guidelines.
Specificity
Demonstrate that the method separates the analyte from:
Aniline: (Retention time approx 2.5 - 3.5 min).
2-Ethoxy-N-phenylacetamide: (Retention time approx 8.0 - 10.0 min).
Solvent Front: No interference at
.
Linearity
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 250 ppm to 750 ppm).
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of pure standard into a sample matrix (or placebo) at 80%, 100%, and 120%.
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Inject the 100% standard solution 6 times.
Acceptance Criteria: RSD
for peak area.
Visualization of Workflows
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision-making process for selecting HPLC over NMR and the subsequent method development path.
Caption: Decision matrix for selecting RP-HPLC over qNMR based on impurity sensitivity requirements.
This diagram maps the sequential steps required to validate the method essentially.
Caption: Step-by-step ICH Q2(R1) validation workflow for the 2-ethoxy-N-phenylacetamide method.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Department of Health and Human Services. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry. [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General Reference for HPLC Theory).
reference standards for 2-ethoxy-N-phenylacetamide analysis
Reference Standards for 2-Ethoxy-N-Phenylacetamide Analysis: A Validation & Comparison Guide Executive Summary & Chemical Identity 2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is a structural analog of acetanilide and a...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Standards for 2-Ethoxy-N-Phenylacetamide Analysis: A Validation & Comparison Guide
Executive Summary & Chemical Identity
2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is a structural analog of acetanilide and a potential process impurity in the synthesis of ethoxy-containing active pharmaceutical ingredients (APIs), such as phenacetin derivatives or local anesthetics.[1]
Critical Identity Warning:
Researchers frequently confuse this compound with its isomer, o-ethoxyacetanilide (CAS 581-08-8).[1]
Target Molecule (This Guide): 2-Ethoxy-N-phenylacetamide (Ethoxy group on the acetyl chain).[1]
Structure:
Isomer (Common Impurity): N-(2-ethoxyphenyl)acetamide (Ethoxy group on the phenyl ring).[1]
Structure:
This guide addresses the Target Molecule (CAS 149029-50-5) .[1] Currently, no ISO 17034 Certified Reference Material (CRM) exists for this specific CAS. Consequently, researchers must rely on Research Grade materials and perform rigorous in-house qualification to establish them as "Secondary Standards" for quantitative analysis.[1]
The Hierarchy of Reference Standards
When analyzing 2-ethoxy-N-phenylacetamide, you will encounter three tiers of material. The choice depends on the regulatory strictness of your data requirement (e.g., GMP release vs. early discovery).
Comparative Performance Matrix
Feature
Tier 1: ISO 17034 CRM
Tier 2: Analytical Standard
Tier 3: Research Grade (e.g., AldrichCPR)
Availability
Unavailable for this CAS
Rare / Custom Synthesis
Readily Available
Purity
Certified (e.g., 99.8% ± 0.2%)
High (>98%)
Variable (often >95% but unverified)
Traceability
SI Units (NIST/BIPM)
Traceable to CRM (if available)
None
Documentation
Full CoA + Uncertainty Budget
CoA (Purity only)
Minimal / No Analytical Data
Use Case
Absolute Quantification
Routine QC / Calibration
Identification / Early R&D
Risk Level
Low
Low-Medium
High (Must be validated)
Recommendation: Since Tier 1 and Tier 2 are largely unavailable for CAS 149029-50-5, you must procure Tier 3 (Research Grade) and upgrade it to a Tier 2 equivalent using the validation protocol below.
Protocol: Validating Research Grade Material
To use a Research Grade chemical for quantitative HPLC, you must establish its "Assigned Purity" (
).[1] Do not assume the label purity (e.g., "97%") is accurate for quantitative calculations.
Workflow Visualization (DOT)
Caption: Workflow for upgrading a Research Grade chemical to a Validated Reference Standard.
Step-by-Step Methodology
1. Identity Verification (Crucial for Isomer Differentiation)
Technique: 1H-NMR (400 MHz, DMSO-d6).
Acceptance Criteria:
Look for a singlet at ~4.0 ppm (2H) corresponding to the
Retention Time: Expect elution at approximately 8.5 - 9.5 minutes under these conditions.
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10727, N-Ethyl-N-phenylacetamide (Structural Analog).[1] Retrieved from [Link]
European Pharmacopoeia (Ph.[1][2] Eur.). (2024).[1] Chapter 5.12: Reference Standards. Strasbourg, France. (General guidance on primary vs. secondary standards).
Sielc Technologies. (2025). HPLC Method for Separation of Acetamide Derivatives on Newcrom R1. Retrieved from [Link]
Critical Note on Nomenclature:
In chemical literature, "alkoxyacetanilides" are frequently confused with "acetophenetidines" (where the alkoxy group is on the phenyl ring). This guide strictly compares the
-alkoxy derivatives, where the ether modification is located on the acetyl side-chain, not the aromatic ring.[1]
Feature
2-Methoxy-N-phenylacetamide
2-Ethoxy-N-phenylacetamide
Structure
Formula
Molecular Weight
165.19 g/mol
179.22 g/mol
Primary Application
Fragment-based drug discovery (FBDD), agrochemical intermediate (Metalaxyl precursors)
Lipophilicity tuning, steric probe in binding pockets
Structural & Electronic Analysis
Electronic Effects
Both molecules share the core
-phenylacetamide scaffold.[1] The introduction of the electronegative oxygen at the -position (adjacent to the carbonyl) creates a unique electronic environment compared to the unsubstituted acetanilide.[1]
Inductive Effect (-I): The
-oxygen pulls electron density from the carbonyl carbon, making the carbonyl slightly more electrophilic than in acetanilide.[1] This increases the acidity of the amide proton slightly, potentially strengthening hydrogen bond donation capability.
Comparison: The inductive difference between a methoxy and an ethoxy group is negligible. Therefore, both compounds exhibit nearly identical electronic profiles regarding reactivity toward nucleophiles (hydrolysis).
Steric & Conformational Analysis
The primary differentiator is the steric bulk and rotational freedom of the alkyl tail.
Methoxy Group: Compact (
). It has limited rotational degrees of freedom, often adopting a syn-periplanar conformation relative to the carbonyl oxygen to minimize dipole repulsion, though this is solvent-dependent.[1]
Ethoxy Group: Bulkier (
). The additional methylene unit introduces a new axis of rotation. This increased flexibility leads to a higher "entropic cost" upon binding to a rigid protein pocket, potentially reducing binding affinity unless the pocket specifically accommodates the ethyl extension.
*Note: The ethoxy derivative often exhibits a lower melting point than the methoxy analog due to the flexible ethyl chain disrupting efficient crystal packing.
Experimental Synthesis Protocols
To ensure high purity and avoid the formation of symmetrical anhydride byproducts, the Acyl Chloride Method is recommended over direct coupling with carboxylic acids.
Objective: Synthesis of 2-methoxy-N-phenylacetamide (Scale: 10 mmol).
Reagents:
Aniline (10 mmol, 0.93 g)
Methoxyacetyl chloride (11 mmol, 1.19 g) - Use Ethoxyacetyl chloride for the ethoxy analog.[1]
Triethylamine (12 mmol, 1.21 g)
Dichloromethane (DCM, anhydrous, 20 mL)
Step-by-Step Workflow:
Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with
.
Solvation: Dissolve Aniline and Triethylamine in anhydrous DCM. Cool the mixture to 0°C using an ice bath. Causality: Cooling controls the exothermic nature of the acylation and prevents di-acylation side products.[1]
Addition: Add Methoxyacetyl chloride dropwise over 10 minutes.
Observation: White fumes (HCl) may form, but will be immediately neutralized by the base, forming a white precipitate (
).
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
In drug design, switching from Methoxy to Ethoxy is a classic "Methyl Scan" tactic.
2-Methoxy: Preferred for "Lead-Like" space.[1] Lower LogP (0.98) keeps the molecule hydrophilic enough for cytosolic distribution. The methoxy oxygen can accept hydrogen bonds from solvent water or protein backbone donors.
2-Ethoxy: Used to probe hydrophobic pockets.[1] If biological activity increases significantly (
) upon switching to ethoxy, it suggests the existence of a hydrophobic sub-pocket that accommodates the ethyl group. However, if activity drops, the pocket is likely sterically constrained.
Crystallographic Stability
The 2-methoxy derivative generally forms more stable crystals due to the lack of flexible alkyl chains.[1]
Packing Motif: Typically forms chains driven by
hydrogen bonds [2].
Implication: For solid-state formulation, the methoxy derivative is superior.[1] The ethoxy derivative may exhibit polymorphism or form oils, complicating purification.
Decision Logic for Researchers
Figure 2: Strategic selection guide for medicinal chemistry optimization.
References
Stenutz, R. (2025).[2] Data sheet: 2-methoxyacetanilide. Stenutz.eu. Available at: [Link]1]
Traesel, H. J., et al. (2015). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E. (Contextual reference for methoxy-carbonyl packing motifs). Available at: [Link]
PubChem. (2025).[2] Compound Summary: 2-methoxy-N-phenylacetamide.[1][3][4][5][6] National Library of Medicine. Available at: [Link]
A Comprehensive Guide to the Proper Disposal of 2-ethoxy-N-phenylacetamide
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides an in-depth, procedural framework for the proper...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are of paramount importance. This guide provides an in-depth, procedural framework for the proper disposal of 2-ethoxy-N-phenylacetamide, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Understanding the Compound: Hazard Profile of 2-ethoxy-N-phenylacetamide
Inherent Trustworthiness of Protocol: By assuming a conservative hazard profile based on related compounds, this disposal procedure is designed to be a self-validating system of safety. The core principle is to treat the unknown with a high degree of caution to mitigate any potential risks.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-ethoxy-N-phenylacetamide is not merely a final step but a process that begins with waste identification and segregation. This workflow ensures compliance with regulatory standards and minimizes environmental impact.
Caption: Disposal workflow for 2-ethoxy-N-phenylacetamide.
Step 1: Waste Characterization and Segregation
Rationale: Proper identification is the foundation of safe disposal. Cross-contamination can lead to unforeseen chemical reactions and complicates the disposal process.
Procedure:
Identify all waste streams containing 2-ethoxy-N-phenylacetamide. This includes pure, unused compound, contaminated solvents, and reaction byproducts.
Segregate this waste at the point of generation. Do not mix it with other chemical waste.[1]
Collect the waste in a dedicated, chemically compatible, and leak-proof container. The container must be clearly labeled with "Waste 2-ethoxy-N-phenylacetamide" and any other components present.
Step 2: Adherence to Personal Protective Equipment (PPE) Protocols
Rationale: Protecting the researcher is the immediate priority. Given the potential for skin and eye irritation, appropriate PPE is non-negotiable.
Procedure:
Always wear standard laboratory PPE, including a flame-resistant lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[7]
If there is a risk of generating dust or aerosols, work in a well-ventilated area or a chemical fume hood.[2]
Step 3: Consultation and Regulatory Compliance
Rationale: Chemical waste disposal is highly regulated. Your institution's Environmental Health and Safety (EHS) department is the authoritative resource for ensuring compliance with local, state, and federal regulations.
Procedure:
Contact your EHS department to schedule a waste pickup.
Provide them with a complete and accurate description of the waste, including the estimated amount and any other chemicals present in the mixture.
The EHS department will make the final determination of whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[8][9]
Step 4: Final Disposal Pathway
Rationale: The final disposal method is determined by the waste's classification and is designed to either destroy the chemical or contain it in a secure, long-term facility.
Procedure (as directed by EHS):
For Non-Hazardous Waste: In some jurisdictions and for small quantities, if deemed non-hazardous, the waste may be suitable for a permitted solid waste landfill.[10][11][12] However, this must be confirmed by your EHS office and the landfill operator.
For Hazardous Waste: More commonly, this type of chemical waste will be designated for disposal via a licensed hazardous waste contractor. The most probable method of destruction is high-temperature incineration at a permitted facility.[4][5][12]
Empty Containers: Handle uncleaned containers as you would the product itself.[1] Decontaminate empty containers before disposal or recycling, as directed by your EHS department.
Spill Management: An Immediate Action Protocol
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
Caption: Immediate action protocol for a 2-ethoxy-N-phenylacetamide spill.
Spill Cleanup Protocol:
Evacuate and Secure the Area: Ensure the immediate safety of all personnel.
Use a Spill Kit: Utilize the laboratory's chemical spill kit. For solid 2-ethoxy-N-phenylacetamide, gently sweep up the material to avoid creating dust and place it in a designated waste container.[2][13] For solutions, absorb the spill with an inert material like vermiculite or sand, then collect the absorbed material into a suitable container for disposal.[14]
Decontaminate: Clean the spill area thoroughly.
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and responsible disposal of 2-ethoxy-N-phenylacetamide, upholding the highest standards of laboratory safety and environmental stewardship.
References
Angene Chemical. (2025-03-24). Safety Data Sheet: 2-Amino-N-ethylacetamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem Compound Database. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
Vector. (n.d.). Acetamide - Vector SDS and Chemical Management. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-phenylacetamide. PubChem Compound Database. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
PENTA. (2023-03-30). Safety Data Sheet: Acetamide. Retrieved from [Link]
IsoLab. (n.d.). SDS - Acetanilide. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
Occupational Safety and Health Administration. (2025-07-15). ACETAMIDE. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025-12-19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
IDR Environmental Services. (2020-06-30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
New Jersey Department of Health. (n.d.). N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY. Retrieved from [Link]
U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]
Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste. Retrieved from [Link]
-Ethoxyacetanilide)
CAS: 5967-04-4 (Verify specific isomer; distinct from Phenacetin CAS 62-44-2)
Hazard Class: Irritant (Skin/Eye), Potential Skin Sensitizer, Acute Toxicity (Oral).[1][2]
Critical Warning: Structurally similar to biologically active analgesics.[1] Treat as a Potent Pharmacological Agent (PPA) until specific toxicology proves otherwise.[1]
Part 1: Risk Assessment & Chemical Identity[3]
As a Senior Application Scientist, I must first address a critical nomenclature risk. "2-Ethoxy-N-phenylacetamide" describes an ether-linked amide side chain (
).[1][2] This is distinct from Phenacetin (), a known carcinogen and nephrotoxin.[1][2] However, because this compound is an amide-ether intermediate, it possesses high lipophilicity, meaning it can readily penetrate the stratum corneum (outer skin layer).[1]
The "Why" Behind the Protocol:
Amide Linkage: Facilitates hydrogen bonding with skin proteins, increasing retention time on dermal contact.
Ethoxy Group: Increases solubility in lipids, enhancing systemic absorption potential.
Unknown Toxicology: In drug development, intermediates lacking full toxicological profiles must be handled under Band 3 or Band 4 containment protocols (Occupational Exposure Banding) until data confirms safety.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. For this specific organic amide, we prioritize permeation resistance over simple barrier protection.
Hand Protection (Gloves)
Standard Operation (Weighing/Transfer):Double-gloving is mandatory. [2]
Inner Layer: 4 mil Nitrile (Inspection layer).
Outer Layer: 5-8 mil Nitrile (Sacrificial layer).[2]
Rationale: Amides can degrade thin nitrile over time.[1] The outer glove takes the mechanical stress and incidental splashes.
Synthesis/Solvent Handling (DCM/Chloroform):
Requirement:Silver Shield (Laminate) or Viton.
Rationale: If 2-ethoxy-N-phenylacetamide is dissolved in halogenated solvents (DCM), nitrile offers <2 minutes of protection.[2] The solvent carries the toxin through the glove.
Respiratory Protection
Solid State: Handling powder requires an N95 (minimum) or P100 respirator if outside a fume hood. Ideally, all weighing occurs inside a HEPA-filtered enclosure.
Solution State: Fume hood sash at proper working height (18 inches). If outside containment, a half-face respirator with Organic Vapor (OV) cartridges is required.
Body Protection
Lab Coat: High-neck, side-fastening preferred (reduces gap exposure).[2] Tyvek sleeves are recommended for scale-up operations (>10g) to prevent wrist exposure between glove and coat.[1][2]
Part 3: Operational Decision Tree & Workflow
The following diagram outlines the logical flow for determining safety requirements based on the state of the matter.
Figure 1: Operational Safety Decision Tree.[2] This workflow dictates PPE based on physical state and solvent carrier risks.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation
Engineering Check: Verify fume hood flow rate is 80-100 fpm.
Surface Prep: Line the work area with an absorbent, plastic-backed bench pad. This captures any micro-spills of the amide powder, which can be electrostatically active and "jump."
Decon Solution: Prepare a spray bottle of 10% surfactant (soap) in water. Organic solvents alone may spread the contamination; surfactant lifts the amide.
Phase 2: Synthesis & Handling
Weighing: Use an antistatic gun if the powder is fluffy. Weigh into a tared vial, never onto weighing paper (risk of aerosolization).
Transfer: When adding solvent, assume the solution is immediately penetrating . If a drop hits your glove, do not wait. Change the outer glove immediately.[3][4]
Heating: If refluxing, ensure all joints are greased or sleeved. Amide vapors can crystallize in cool zones, creating "creeping" contamination on the outside of glassware.
Phase 3: Disposal & Cleanup[6][7]
Quench: This amide is stable. No active quenching is required unless mixed with reactive reagents.
Segregation:
Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Organic Solid."
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The amide itself does not dictate the waste stream class, but its toxicity dictates the labeling.
Wipe Down: Wipe the balance and hood sash with the surfactant solution, then follow with ethanol.[1]
Immediate Action: Do not use solvents (Ethanol/Acetone) to wash skin.[1] This will drive the amide deeper into the dermis.
Wash: Flush with lukewarm water and soap for 15 minutes.[1]
Assessment: If redness (erythema) appears, seek medical attention. Provide the SDS and explicitly mention "Amide-class chemical, potential for systemic absorption."[1]
Scenario: Spillage (Powder)
Isolate: Evacuate the immediate 3-meter radius.[1]
Dampen: Cover the powder gently with a paper towel soaked in water (to prevent dust clouds).[1]
Scoop: Use a dustpan or card to lift the wet material.[1]